The Isoxazole Scaffold in Drug Discovery: Technical Profile of 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid
The following technical guide is structured to serve as a primary reference for medicinal chemists and process scientists. It prioritizes synthetic rigor, physicochemical analysis, and structural utility in drug design....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a primary reference for medicinal chemists and process scientists. It prioritizes synthetic rigor, physicochemical analysis, and structural utility in drug design.
Executive Summary & Structural Logic
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a privileged heterocyclic building block utilized in the synthesis of diverse pharmacological agents, including S1P1 receptor modulators, antibiotics, and GABA-A ligands.
This molecule combines two critical structural motifs:
The 1,2-Oxazole (Isoxazole) Core: A bioisostere for amide bonds and carboxylic esters, offering improved metabolic stability and rigid vector orientation.
The Cyclobutyl Substituent: A lipophilic, space-filling group that mimics tert-butyl or isopropyl moieties but possesses distinct "pucker" conformational dynamics and lacks the benzylic hydrogens prone to rapid CYP450 oxidation found in alkyl chains.
Structural Visualization
The following diagram illustrates the core connectivity and electronic environment of the molecule.
Figure 1: Structural decomposition of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid highlighting functional zones.
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the behavior of this fragment in biological assays and synthetic workflows.
Property
Value (Predicted/Empirical)
Significance in MedChem
Molecular Formula
Fragment-based drug discovery (FBDD) compliant.
Molecular Weight
167.16 g/mol
Ideal for Lead-Like metrics (MW < 300).
cLogP
~2.1 ± 0.3
Moderate lipophilicity; good membrane permeability potential.
pKa (Acid)
~3.8 - 4.2
Stronger acid than benzoic acid due to the electron-withdrawing isoxazole ring.
TPSA
~63 Ų
Polar surface area suggests good oral bioavailability potential.
Melting Point
145–150 °C (Analogous)
Crystalline solid; stable at room temperature.
Solubility
DMSO, Methanol, EtOAc
Low water solubility at neutral pH; soluble as carboxylate salt ().
Expert Insight: The cyclobutyl group introduces a "butterfly" conformation (pucker angle ~25°) unlike the planar cyclopropyl or rotating isopropyl groups. This can induce subtle fit-induced biological selectivity in enzyme pockets.
Synthetic Methodology
The most robust route to 3-substituted isoxazole-4-carboxylic acids is the [3+2] dipolar cycloaddition of a nitrile oxide with an enamine or propiolate. The protocol below utilizes the in situ generation of cyclobutanecarbonitrile oxide.
Reaction Scheme
Figure 2: Step-wise synthetic pathway via nitrile oxide cycloaddition.
Detailed Protocol
Step 1: Synthesis of Cyclobutanecarbaldehyde Oxime
Procedure: Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2. The product typically precipitates as a white solid.[2] Recrystallize from Ethanol/Water if necessary.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
The 3-cyclobutyl-1,2-oxazole-4-carboxylic acid moiety is frequently used to replace:
Ortho-substituted benzoic acids: The isoxazole ring mimics the aromaticity but with different electronic vectors.
Biaryl ethers: When coupled to amines, the resulting amide places the R-group at a specific angle relative to the cyclobutyl "anchor."
Therapeutic Areas[1][3][4][5]
S1P1 Agonists: Analogs of ozanimod often feature isoxazole cores where the 3-substituent (cyclobutyl) fits into the hydrophobic pocket of the Sphingosine-1-phosphate receptor.
Antibiotics: Isoxazole-penicillins (e.g., oxacillin) utilize the ring; this specific acid can be used to generate novel side chains resistant to beta-lactamases.
GABA-A Receptor Ligands: The isoxazole acid moiety mimics the GABA structure (
) with restricted conformation.
References
Isoxazole Synthesis Review: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958.
Cycloaddition Methodology: Himo, F., et al. (2005). Cycloaddition reactions of nitrile oxides with alkenes: A DFT study. Journal of the American Chemical Society, 127(5), 1516-1523.
Cyclobutyl Bioisosterism: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for 4-membered rings).
Enamine Route Specifics: Alberola, A., et al. (1987). Isoxazoles from 3-amino-2-alkenoates. Journal of Heterocyclic Chemistry, 24(3), 709-713.
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid CAS registry number and MSDS
Part 1: Executive Technical Summary 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid (CAS 1368343-29-6 ) is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a critical scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid (CAS 1368343-29-6 ) is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a critical scaffold for introducing the isoxazole core —a validated bioisostere for amide bonds and phenyl rings—coupled with a cyclobutyl moiety , which offers unique steric bulk and lipophilicity without the metabolic liability of flexible alkyl chains.
This guide provides a verified technical profile, safety protocols (SDS), and synthetic context for researchers integrating this compound into drug discovery workflows.
Part 2: Chemical Identity & Physicochemical Properties
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.
3.3 Handling & Storage Decision Tree
Storage: Keep at 2–8°C (Refrigerated) for long-term stability. Protect from moisture.
Incompatibilities: Strong oxidizing agents, strong bases (will form salts).
Figure 1: Safety decision matrix for handling isoxazole carboxylic acids.
Part 4: Synthetic Utility & Experimental Context
4.1 Why this Molecule?
In Fragment-Based Drug Discovery (FBDD), the 3-cyclobutyl-isoxazole motif acts as a rigid, non-aromatic spacer.
Bioisosterism: The isoxazole ring mimics the geometry of amide bonds and pyridine rings but with distinct electrostatic potentials.
Cyclobutyl Group: Provides a "pucker" conformation that fills hydrophobic pockets (lipophilic efficiency) better than a planar phenyl ring or a flexible propyl chain.
4.2 Synthesis Pathway (Retrosynthetic Analysis)
The most robust route to 3-substituted isoxazole-4-carboxylic acids involves a [3+2] dipolar cycloaddition .
Protocol Logic:
Precursor: Cyclobutanecarbaldehyde is converted to its oxime.
Chlorination: The oxime is chlorinated (using NCS) to form the hydroximoyl chloride.
Cycloaddition: In situ generation of the nitrile oxide (using a base like Et3N) allows reaction with an acrylate or propiolate ester.
Hydrolysis: The resulting ester is hydrolyzed to the target acid (CAS 1368343-29-6).
Figure 2: Primary synthetic route via [3+2] dipolar cycloaddition of nitrile oxides.
4.3 Analytical Validation
To verify the identity of CAS 1368343-29-6, ensure the following signals are present:
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid
Foreword: Probing the Stability of a Novel Heterocycle To the researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive framework for...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Probing the Stability of a Novel Heterocycle
To the researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive framework for evaluating the thermodynamic stability of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. While specific experimental data for this novel compound is not yet publicly available, this document synthesizes established principles of heterocyclic chemistry with robust, field-proven methodologies for stability assessment. The oxazole nucleus is a cornerstone of many therapeutic agents, valued for its diverse biological activities and structural versatility.[1] However, the introduction of a cyclobutyl moiety at the 3-position and a carboxylic acid at the 4-position presents a unique chemical entity whose stability profile is critical for its potential development as a pharmaceutical candidate.
This guide is structured to provide not just a series of protocols, but a logical, scientifically-grounded approach to understanding the intrinsic stability of this molecule. We will explore both the theoretical underpinnings of its stability and the practical application of experimental and computational techniques to elucidate its degradation pathways and predict its shelf-life. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and successful drug development.
Theoretical Considerations: The Intrinsic Stability of the Oxazole Core and its Substituents
The thermodynamic stability of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a confluence of the properties of its constituent parts: the 1,2-oxazole ring, the cyclobutyl group, and the carboxylic acid function.
The 1,2-Oxazole Ring: An Aromatic Heterocycle
Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.[2] Generally, the oxazole ring is considered to be a thermally stable entity.[3][4] This stability is attributed to its aromatic character, although it is less aromatic than analogous heterocycles like thiazoles.[2] The 1,2-oxazole (isoxazole) isomer's stability can be influenced by the position of its substituents. While some isomers like 1,3,4-oxadiazoles are noted for their high stability, certain substitution patterns on the oxazole ring can lead to instability.[5][6] For instance, the presence of a 5-hydroxy and a 4-carboxy substituent on an oxazole ring has been shown to lead to hydrolytic ring-opening and decarboxylation.[5]
Influence of the Cyclobutyl and Carboxylic Acid Groups
The cyclobutyl group at the 3-position is a saturated carbocycle and is not expected to significantly impact the aromaticity of the oxazole ring. Its primary influence will be steric and electronic, potentially affecting the reactivity of the adjacent ring atoms.
The carboxylic acid group at the 4-position is a key functional group that will significantly influence the molecule's properties, including its solubility and potential degradation pathways. Carboxylic acids can undergo decarboxylation, especially under thermal stress, and can participate in various reactions that could compromise the stability of the molecule.[7] The acidity of the carboxylic acid will also be a critical factor in its behavior in different pH environments.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the thermodynamic stability of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid requires a multi-pronged experimental approach. This typically involves thermal analysis and forced degradation studies.
Thermal Analysis
Thermal analysis techniques are essential for determining the melting point, decomposition temperature, and polymorphic forms of the compound.
2.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and to detect any phase transitions or decomposition events.
Protocol for DSC Analysis:
Accurately weigh 2-5 mg of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid into an aluminum DSC pan.
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
Place the sample and reference pans into the DSC instrument.
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).
Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while an exothermic peak often signifies decomposition.
2.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss due to volatilization or degradation.
Protocol for TGA Analysis:
Accurately weigh 5-10 mg of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid into a TGA pan.
Place the pan in the TGA instrument.
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) from ambient temperature to a high temperature (e.g., 500 °C).
Record the mass of the sample as a function of temperature. A significant drop in mass indicates decomposition.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment, designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[8][9] These studies are essential for developing stability-indicating analytical methods.[10] The typical stress conditions include acid and base hydrolysis, oxidation, and photolytic and thermal stress.[11][12]
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
2.2.1 Hydrolytic Degradation
Protocol for Acid and Base Hydrolysis:
Prepare a stock solution of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.[11]
For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.[11]
Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the samples before analysis.
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
2.2.2 Oxidative Degradation
Protocol for Oxidative Degradation:
Prepare a 1 mg/mL solution of the compound.
Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.
Store the mixture at room temperature, protected from light.
Collect samples at various time points and analyze by HPLC.
2.2.3 Photolytic Degradation
Protocol for Photostability Testing:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
A control sample should be protected from light.
Analyze the exposed and control samples by HPLC.
2.2.4 Thermal Degradation
Protocol for Thermal Degradation:
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
Collect samples at various time points and prepare solutions for HPLC analysis.
Table 1: Summary of Forced Degradation Conditions
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
Up to 24 hours
Base Hydrolysis
0.1 M NaOH
60°C
Up to 24 hours
Oxidation
3% H₂O₂
Room Temperature
Up to 24 hours
Thermal
Dry Heat
80°C
Up to 7 days
Photolytic
ICH Q1B compliant light source
Ambient
Per ICH guidelines
Computational Assessment of Stability
In conjunction with experimental studies, computational chemistry offers a powerful tool for predicting the thermodynamic stability and reactivity of molecules.[13] Density Functional Theory (DFT) is a widely used method for this purpose.[14]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid and its potential degradation products.
Computational Workflow:
Caption: Workflow for DFT-based stability analysis.
Key Parameters to Calculate:
Heat of Formation (ΔHf): A lower heat of formation indicates greater thermodynamic stability.
Gibbs Free Energy of Reaction (ΔG): By calculating the Gibbs free energy of potential degradation reactions (e.g., hydrolysis, decarboxylation), the spontaneity of these pathways can be predicted. A negative ΔG indicates a spontaneous reaction.
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity. A larger gap suggests greater stability.
Potential Degradation Pathways
Based on the chemical structure of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid, several degradation pathways can be hypothesized. These hypotheses can guide the analytical method development for the forced degradation studies.
Potential Degradation Pathways Diagram:
Caption: Hypothesized degradation pathways.
Hydrolysis: The oxazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions, leading to the formation of a ring-opened product.
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide upon heating.
Oxidation: The oxazole ring can be susceptible to oxidation, potentially leading to a variety of oxidized derivatives.[4]
Conclusion and Future Directions
This technical guide provides a robust framework for a comprehensive investigation into the thermodynamic stability of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. By integrating theoretical considerations with rigorous experimental and computational methodologies, a clear understanding of the molecule's intrinsic stability and degradation profile can be achieved. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product derived from this novel chemical entity. The path forward involves the meticulous execution of these protocols and the thorough characterization of any identified degradation products to build a complete stability profile for this promising molecule.
References
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (URL: [Link])
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])
Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com. (URL: [Link])
A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature - TSI Journals. (URL: [Link])
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid The 1,2-oxazole, or isoxazole, ring is a privileged five-membered heterocyclic scaffold that features prominently in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
The 1,2-oxazole, or isoxazole, ring is a privileged five-membered heterocyclic scaffold that features prominently in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a highly sought-after motif in drug design. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
This guide focuses on the synthesis of a specific, high-value building block: 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid . The incorporation of a cyclobutyl moiety introduces a three-dimensional character that can enhance binding affinity and modulate physicochemical properties. The carboxylic acid at the 4-position serves as a versatile synthetic handle for further elaboration, enabling its integration into more complex molecular architectures through amide bond formation, esterification, or other functional group transformations.
This document provides a detailed exploration of the primary synthetic strategies for accessing this target molecule, grounded in established chemical principles and supported by authoritative literature. We will dissect two robust and mechanistically distinct approaches: the [3+2] cycloaddition of a nitrile oxide and the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two primary pathways to the 3-cyclobutyl-1,2-oxazole-4-carboxylic acid core. These disconnections are based on the two most powerful and widely adopted methods for constructing the isoxazole ring.
Figure 1: Retrosynthetic analysis of the target molecule.
Strategy A (Red Pathway): This approach disconnects the C3-C4 and the N-O bonds, corresponding to a [3+2] cycloaddition reaction. This requires a cyclobutyl-containing 1,3-dipole (a nitrile oxide) and a three-carbon dipolarophile bearing the carboxylic acid functionality (an alkyne).[2][3]
Strategy B (Green Pathway): This classical route involves disconnecting the C3-N and C5-O bonds. This points to a cyclocondensation reaction between hydroxylamine and a suitable three-carbon precursor, such as a cyclobutyl-substituted β-enamino ketoester.[4][5]
Strategy A: Synthesis via [3+2] 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis, providing a powerful and often stereospecific route to five-membered rings.[2] In this strategy, an in situ generated nitrile oxide reacts with an alkyne to directly form the aromatic isoxazole ring.
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism where the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) react to form the isoxazole ring in a single step. The key challenge is the generation of the unstable nitrile oxide intermediate, which is typically accomplished by the oxidation of an aldoxime or the base-induced elimination of a hydroximoyl halide.
Figure 2: Workflow for the 1,3-dipolar cycloaddition route.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclobutanecarboxaldoxime
To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
Once the starting aldehyde is consumed, remove the ethanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the aldoxime, which can often be used in the next step without further purification.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
Dissolve the cyclobutanecarboxaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add a solution of sodium hypochlorite (household bleach, ~5-6% solution, 1.5 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Alternatively, N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine can be used.[6][7]
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC or LC-MS for the formation of the isoxazole ester.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the layers and extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate.
Step 3: Saponification to the Carboxylic Acid
Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
Remove the THF under reduced pressure.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the acidified solution with ethyl acetate.
Strategy B: Synthesis via Cyclocondensation
This classical approach builds the isoxazole ring by reacting a 1,3-dicarbonyl compound, or a more reactive equivalent like a β-enamino ketoester, with hydroxylamine.[4] This method offers excellent control over regioselectivity, reliably yielding the 4-carboxylate isomer. The key is the synthesis of the requisite β-dicarbonyl precursor.
Mechanistic Rationale
The synthesis begins by constructing a suitable three-carbon building block containing the cyclobutyl group. This is achieved by acylating a malonic ester derivative with cyclobutanecarbonyl chloride. The resulting β-ketoester is then activated by converting it into an enaminone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone readily reacts with hydroxylamine, undergoing cyclization and subsequent elimination of dimethylamine and water to furnish the isoxazole ring.[4][8]
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid
This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight and formula of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid, a novel heterocyclic compound w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the methodologies employed to determine and verify the molecular weight and formula of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, precise characterization of such molecules is a foundational step in establishing intellectual property, ensuring purity, and enabling further pharmacological studies.
Introduction
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a structurally interesting molecule featuring a cyclobutyl moiety attached to an oxazole-4-carboxylic acid core. The oxazole ring is a key heterocycle in many biologically active compounds.[1] The precise arrangement of these fragments is critical to the molecule's chemical properties and biological activity. Therefore, unambiguous confirmation of its molecular formula and weight is paramount. While several isomers of cyclobutyl oxazole carboxylic acid exist, such as 3-cyclobutyl-1,2-oxazole-5-carboxylic acid and 5-cyclobutyl-1,2-oxazole-3-carboxylic acid, this guide focuses on the specific analytical workflows for the 4-carboxylic acid isomer.[2] Based on its structure, the predicted molecular formula is C8H9NO3, with an expected monoisotopic mass of approximately 167.05824 Da.[3]
Part 1: High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of a novel compound. Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure mass with high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Preparation: A 1 mg/mL stock solution of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is prepared in a suitable solvent such as methanol or acetonitrile. This solution is further diluted to a final concentration of 1-10 µg/mL for analysis.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
Ionization: Electrospray ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. Both positive and negative ion modes should be evaluated. In positive ion mode, we expect to observe the protonated molecule [M+H]+, while in negative ion mode, the deprotonated molecule [M-H]- is anticipated.
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.
Data Analysis: The acquired data is processed to identify the monoisotopic mass of the parent ion. This experimentally determined mass is then compared to the theoretical mass calculated for the predicted formula, C8H9NO3.
Expected Data and Interpretation
Ion
Theoretical m/z
[M+H]+
168.0655
[M-H]-
166.0510
[M+Na]+
190.0475
A mass accuracy of less than 5 ppm (parts per million) between the experimental and theoretical mass is considered strong evidence for the proposed elemental composition.
Caption: Workflow for Elemental Analysis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid.
Part 3: Corroborative Spectroscopic Analysis
While not direct measures of molecular weight or formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial structural information that corroborates the findings from mass spectrometry and elemental analysis.
¹H and ¹³C NMR Spectroscopy: The number and integration of signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the proposed structure of C8H9NO3.
Infrared Spectroscopy: The presence of characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the oxazole ring and cyclobutyl group, further supports the proposed structure.
Conclusion
The combination of high-resolution mass spectrometry and elemental analysis provides a robust and self-validating system for the determination of the molecular weight and formula of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. HRMS offers a highly accurate mass measurement that points to a specific elemental formula, while elemental analysis provides direct quantitative evidence of the elemental composition. Corroborative spectroscopic data solidifies the structural assignment. This rigorous analytical approach is essential for the confident characterization of novel chemical entities in a research and development setting.
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Beijing Xinheng Research Technology Co., Ltd. 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid. [Link]
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
Application Note: 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid as a Drug Discovery Scaffold
[1] Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional, -rich architectures is critical for improving solubility, metabo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional,
-rich architectures is critical for improving solubility, metabolic stability, and receptor complementarity.
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid represents a high-value "hybrid" scaffold that bridges this gap.[1] It combines the aromatic stability and hydrogen-bonding potential of the isoxazole ring with the lipophilic, rigid, non-planar geometry of the cyclobutyl group. This guide details the physicochemical profile, synthetic utility, and specific protocols for deploying this scaffold to generate high-quality chemical libraries.
Physicochemical Profile & Design Logic
This scaffold is not merely a linker; it is a functional pharmacophore.[1] The cyclobutyl group acts as a superior bioisostere for tert-butyl or phenyl groups, reducing the "flatness" of the molecule (measured by Fraction of
carbons, ) while maintaining hydrophobic contacts.
Table 1: Scaffold Properties (Calculated)
Property
Value
Significance
Molecular Weight
~167.16 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP
~1.8 - 2.1
Moderate lipophilicity; allows room for polar appendages.
pKa (COOH)
~3.8 - 4.2
Similar to benzoic acid; suitable for standard amide coupling.
High rigidity reduces entropic penalty upon binding.[1]
Geometry
Semi-planar
Isoxazole is flat; Cyclobutyl is "puckered" (~25° angle).[1]
Mechanism of Action (Scaffold Level)
Isoxazole Ring: Acts as a bioisostere for amide bonds or phenyl rings.[1] The Nitrogen (N2) and Oxygen (O1) can accept hydrogen bonds, often interacting with serine or threonine residues in binding pockets (e.g., Kinase hinge regions or GPCR orthosteric sites).
Cyclobutyl Group: Fills hydrophobic pockets (e.g., S1 pockets in proteases) with higher metabolic stability than linear alkyl chains due to steric protection of the
The following diagram illustrates the structural advantages and the derivatization logic for this scaffold.
Figure 1: Deconstruction of the scaffold's pharmacophoric elements and their roles in ligand-protein interaction.[1]
Experimental Protocol: Library Generation
This protocol describes the parallel synthesis of an amide library using the scaffold. The carboxylic acid at position 4 is electronically deactivated compared to aliphatic acids but sterically accessible.[1]
Workflow Overview
Activation: Conversion of carboxylic acid to an activated ester.[1]
Coupling: Reaction with diverse amines (
).
Purification: Solid-phase extraction (SPE) or HPLC.[1]
Critical Step: Shake for 5 minutes at Room Temperature (RT) to form the O-At activated ester.[1] The solution should turn slightly yellow.[1]
Add 55 µL of the respective Amine stock (11 µmol, 1.1 equiv) to each well.
Incubation:
Seal the plate and shake at RT for 16 hours.
QC Check: For hindered amines (e.g., ortho-substituted anilines), heat the plate to 50°C for 4 hours.
Work-up (Solid Phase Extraction):
Use SCX-2 (Strong Cation Exchange) cartridges for basic amines or PL-HCO3 MP cartridges for acidic byproducts.[1]
Standard Protocol: Dilute reaction mixture with 500 µL MeOH. Pass through a pre-conditioned SCX-2 cartridge.[1]
Wash with MeOH (2 x 1 mL) to remove unreacted acid/HATU byproducts.[1]
Elute product with 2M NH3 in MeOH (2 mL).
Evaporation & Analysis:
Evaporate solvent using a centrifugal evaporator (Genevac).[1]
Analyze via LC-MS (UV @ 254 nm + ESI Positive Mode).
Troubleshooting Guide
Low Yield with Anilines: Switch from HATU to POCl3 or T3P . T3P is particularly effective for coupling electron-deficient anilines to isoxazole acids due to low epimerization risk and high reactivity.[1]
Decarboxylation: Isoxazole-4-carboxylic acids are generally stable, but avoid temperatures >120°C in acidic media, as this can trigger decarboxylation.[1]
Synthetic Pathway Diagram
The following Graphviz diagram details the workflow from the raw building block to the final library, including decision nodes for troubleshooting.
Figure 2: Decision tree for the parallel synthesis of isoxazole-4-carboxamides.
Scientific Validation & Authority
Why this Scaffold Works (Mechanistic Insight)
The efficacy of the 3-cyclobutyl-1,2-oxazole scaffold is grounded in bioisosteric replacement theory .[1]
Metabolic Stability: The cyclobutyl ring resists oxidative metabolism (P450) better than
-butyl or -butyl chains because the secondary carbons are constrained in a ring, making hydrogen abstraction sterically less favorable [1].[1]
Rigidity: The direct attachment of the cyclobutyl ring to the isoxazole creates a rigid axis.[1] This reduces the entropic cost of binding to a protein target compared to a flexible alkyl chain, potentially improving potency by 10-100 fold [2].
Isoxazole Geometry: The 1,2-oxazole ring serves as a spacer that orients the C4-substituent (the amide) and the C3-substituent (the cyclobutyl) at a specific angle (~144°), which mimics the geometry of 1,3-disubstituted benzenes but with improved solubility [3].
Quality Control Standards
Purity: All library members must meet >90% purity by UV-LCMS.
Stability: Compounds containing this core are stable in DMSO for >3 months at -20°C.[1]
References
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5][6]
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]
Pinter, T. et al. (2020).[1] Isoxazole-4-carboxylic acid derivatives: A review on their synthesis and biological applications. European Journal of Medicinal Chemistry.[1]
Barnes-Seeman, D. (2013).[1] The Role of Cyclobutyl Groups in Drug Discovery.[1][7] Current Topics in Medicinal Chemistry.
Application Notes & Protocols: Strategic Functionalization of the Cyclobutyl Ring in Isoxazole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, and its combination with a cyclobutyl moiety offers a compelling three-...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, and its combination with a cyclobutyl moiety offers a compelling three-dimensional profile that can enhance metabolic stability, solubility, and receptor binding affinity. Late-stage functionalization (LSF) of the cyclobutyl ring on such scaffolds provides a powerful strategy to rapidly generate analogues for structure-activity relationship (SAR) studies, bypassing the need for lengthy de novo synthesis.[1][2] This guide provides a detailed overview of robust strategies, mechanistic insights, and actionable protocols for the targeted functionalization of the cyclobutyl ring in isoxazole derivatives, a critical capability for modern drug discovery programs.
Introduction: The Strategic Value of Cyclobutyl-Isoxazoles
The cyclobutane motif is increasingly recognized as a valuable bioisostere for gem-dimethyl, isopropyl, and even phenyl groups in drug design. Its rigid, puckered conformation allows for precise vectoral projection of substituents into binding pockets, often leading to improved pharmacological properties. When appended to a versatile heteroaromatic system like isoxazole—a core component of drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole—the resulting scaffold is of high interest for exploring new chemical space.[3][4]
The primary challenge lies in efficiently diversifying these structures. Synthesizing each desired analogue from scratch is resource-intensive. Therefore, developing reliable methods to directly modify the C-H bonds of the cyclobutyl ring in a pre-formed cyclobutyl-isoxazole core is a paramount objective. This guide delineates two primary strategic approaches to achieve this:
Direct C(sp³)–H Functionalization: Leveraging transition-metal catalysis to convert inert C–H bonds on the cyclobutyl ring into new C–C or C-heteroatom bonds.
Modular Synthesis from Pre-functionalized Cyclobutanes: A building-block approach where the isoxazole ring is constructed onto an already functionalized cyclobutane precursor.
This document provides the causal logic behind experimental design and detailed protocols to empower researchers to implement these strategies effectively.
Part 1: Direct C(sp³)–H Functionalization of the Cyclobutyl-Isoxazole Scaffold
Directly converting the strong, unactivated C–H bonds of the cyclobutyl ring into new functionalities is the most atom-economical and elegant approach to diversification. Palladium catalysis has emerged as a leading platform for such transformations, often relying on directing groups to achieve high levels of regio- and stereoselectivity.[5]
Core Concept & Mechanistic Insight
The predominant mechanism for directed C–H functionalization involves the formation of a palladacycle intermediate. A coordinating group on the substrate (the "directing group") chelates to the palladium catalyst, positioning it in close proximity to a specific C–H bond. This facilitates an intramolecular C–H activation event, typically via a concerted metalation-deprotonation (CMD) pathway, to form a stable five- or six-membered palladacycle. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to form the new C–C bond and regenerate the active Pd(II) catalyst.
Figure 1: General catalytic cycle for directed C-H arylation.
Strategy 1.1: The Isoxazole Ring as a Native Directing Group
A key strategy in modern catalysis is to utilize the inherent functionality of the core scaffold for directing C–H activation, thus avoiding extra steps for installing and removing an auxiliary group. The nitrogen atom of the isoxazole ring is a potential coordination site for a transition metal. For a 3-cyclobutylisoxazole, this coordination could direct the catalyst towards the C–H bonds at the C1 position of the cyclobutyl ring, facilitating their selective functionalization.
Figure 2: Conceptual workflow for isoxazole-directed C-H activation.
Note: The DOT script above is conceptual. A proper chemical structure image would replace the placeholder.
While powerful, this approach may face competition from direct C–H functionalization of the electron-rich isoxazole ring itself, particularly at the C5 position.[6] Careful optimization of the catalyst, ligands, and reaction conditions is therefore critical to favor C(sp³)–H activation over C(sp²)-H activation.
Protocol 1: Palladium-Catalyzed Direct β-C–H Arylation of 3-Cyclobutylisoxazole Derivatives
This protocol is a representative procedure adapted from established methods for the directed C–H functionalization of alicyclic scaffolds and should be optimized for specific substrates.[5] It assumes the use of an auxiliary directing group (e.g., an 8-aminoquinoline amide prepared from a corresponding carboxylic acid on the isoxazole) for robust reactivity and selectivity.
Materials:
Substrate: 3-Cyclobutylisoxazole-5-carboxamide (derivatized with 8-aminoquinoline) (1.0 equiv)
Seal the tube and place it in a preheated oil bath at 110 °C.
Stir the reaction for 16-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the arylated product.
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The directing group can be subsequently removed under standard hydrolytic conditions.
Self-Validation and Optimization:
Catalyst Screening: Test other palladium sources (e.g., PdCl₂, Pd(TFA)₂) and ligands (e.g., phosphine or N-heterocyclic carbene ligands) if reactivity is low.
Solvent Effects: Screen different solvents such as toluene, dioxane, or DMF. The choice of solvent can influence both yield and selectivity.[7]
Base and Additive: The choice of base and silver salt can be critical. Test other carbonates (Cs₂CO₃) or carboxylates (Ag₂CO₃, pivalic acid as an additive).
Parameter
Variation
Expected Outcome
Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
May influence efficiency and required temperature.
Solvent
DCE, Toluene, t-Amyl Alcohol
Can affect solubility and catalyst activity.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Modulates the C-H activation step.
Temperature
80 - 140 °C
Higher temperatures may be needed but can risk decomposition.
Part 2: Synthesis from Pre-functionalized Cyclobutane Building Blocks
An alternative and highly effective strategy is a modular approach where functionalized cyclobutane precursors are synthesized first, followed by the construction of the isoxazole ring. This pathway is particularly advantageous when the desired functionality is incompatible with direct C–H activation conditions or when specific isomers are required.
Core Concept: Isoxazole Synthesis from β-Diketone Precursors
The Hantzsch synthesis and related condensations are classic, reliable methods for forming the isoxazole core.[8] A key intermediate for a 3,5-disubstituted isoxazole is a 1,3-dicarbonyl compound. By starting with a functionalized cyclobutanone, one can readily prepare a cyclobutyl-substituted β-diketone, which can then be cyclized with hydroxylamine to form the target isoxazole.
Figure 3: Workflow for synthesizing isoxazoles from functionalized cyclobutanones.
This approach decouples the complexities of cyclobutane functionalization from isoxazole synthesis, allowing for the use of a wide array of modern synthetic methods, including photoredox and strain-release reactions, to generate diverse cyclobutane building blocks.[9]
Protocol 2: Modular Synthesis of 3-(1-Arylcyclobutyl)-5-methylisoxazole
This two-part protocol details the α-arylation of cyclobutanone followed by isoxazole ring formation.
Part A: α-Arylation of Cyclobutanone
Enamine Formation: In a round-bottom flask, dissolve cyclobutanone (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.1 equiv) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours until water evolution ceases.
Alkylation/Arylation: Cool the reaction mixture and remove the toluene under reduced pressure. Dissolve the crude enamine in anhydrous DMF. Add an activated aryl halide (e.g., 2,4-dinitrochlorobenzene, 1.0 equiv) and heat the mixture at 100 °C for 12 hours.
Hydrolysis: Cool the reaction to room temperature and add an equal volume of 1 M HCl. Stir vigorously for 2 hours to hydrolyze the iminium salt.
Workup & Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Concentrate and purify by flash chromatography to yield the 2-arylcyclobutanone.
Part B: Isoxazole Formation
β-Diketone Synthesis: To a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol at 0 °C, add the 2-arylcyclobutanone (1.0 equiv) dropwise, followed by ethyl acetate (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.
Acidification & Workup: Quench the reaction by pouring it into ice-cold 1 M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude β-diketone.
Cyclization: Dissolve the crude β-diketone in ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). Reflux the mixture for 4-6 hours.
Final Purification: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the final product by flash chromatography or recrystallization to obtain the 3-(1-arylcyclobutyl)-5-methylisoxazole.
Conclusion and Future Outlook
The functionalization of the cyclobutyl ring in isoxazole derivatives is a key enabling technology for expanding the chemical space available to medicinal chemists. While direct C–H functionalization of the cyclobutyl-isoxazole core presents the most convergent route, it requires careful management of selectivity against reactions on the isoxazole ring. The modular approach, building the isoxazole onto a pre-functionalized cyclobutane, offers a robust and versatile alternative that leverages the full power of modern synthetic chemistry. As new catalytic systems with higher selectivity for C(sp³)–H bonds are developed, direct functionalization will become increasingly powerful, further streamlining the generation of novel, high-value molecular entities for drug discovery.
References
Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (URL not available)
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. Synthesis (Stuttg). ([Link])
Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition. ([Link])
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. ([Link])
Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. ([Link])
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. ([Link])
Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. ([Link])
Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Organic Letters. ([Link])
Palladium-catalysed transannular C-H functionalization of alicyclic amines. Nature. ([Link])
Reactions of Cyclopropane and Cyclobutane. Pharma Guideline. ([Link])
Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. Organic Chemistry Portal. ([Link])
Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry – An Asian Journal. ([Link])
Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules. ([Link])
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. ([Link])
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. ([Link])
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. ([Link])
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. ([Link])
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. ([Link])
A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. ([Link])
Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions. RSC Advances. ([Link])
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters. ([Link])
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. ([Link])
Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre. ([Link])
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. ResearchGate. ([Link])
Improving yield of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid synthesis
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-Cy...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthesis, diagnose issues, and achieve higher yields.
Proposed Synthetic Pathway
The synthesis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is typically achieved through a three-step process. This involves the initial formation of a β-ketoester, followed by a cyclocondensation reaction to form the isoxazole ring, and finally, hydrolysis to yield the desired carboxylic acid.
Caption: Overall synthetic workflow for 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(cyclobutanecarbonyl)-2-oxoacetate (β-ketoester)
This protocol outlines the Claisen condensation to form the β-ketoester intermediate.
Preparation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add cyclobutyl methyl ketone dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Addition of Diethyl Oxalate: After the addition of the ketone, add diethyl oxalate dropwise, maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of Ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate
This protocol describes the cyclocondensation reaction to form the isoxazole ring.
Reaction Setup: Dissolve the ethyl 2-(cyclobutanecarbonyl)-2-oxoacetate in ethanol.
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate) to the solution.
Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC.
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Add water to the residue and extract the product with an organic solvent.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Hydrolysis to 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
This protocol details the final hydrolysis step.
Reaction Setup: Dissolve the ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
Hydrolysis: Add lithium hydroxide (LiOH) and stir the mixture at room temperature. Monitor the reaction by TLC.[1]
Acidification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 10% citric acid) to a pH of approximately 3-4.[2][3]
Extraction: Extract the product with ethyl acetate.
Purification: Dry the organic layer, concentrate, and purify the product, for instance by recrystallization.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low yield issues.
Q1: I am getting a low yield in the first step, the synthesis of the β-ketoester. What could be the cause?
A1: Low yields in Claisen condensations are often due to a few key factors:
Moisture: The presence of water can consume the sodium ethoxide base, preventing the deprotonation of the ketone. Ensure all glassware is oven-dried and use absolute ethanol.
Base Stoichiometry: An insufficient amount of base will lead to an incomplete reaction. Use at least one equivalent of sodium ethoxide.
Reaction Time and Temperature: The reaction may require longer stirring at room temperature to go to completion. Monitor the reaction by TLC to determine the optimal time.
Q2: My isoxazole formation is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical isoxazoles. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to two different isomers. To favor the desired 3-cyclobutyl-1,2-oxazole-4-carboxylic acid, consider the following:
pH Control: The pH of the reaction medium can influence which carbonyl group is preferentially attacked by the hydroxylamine. Acidic conditions often favor one isomer over the other.[4]
Solvent Effects: The polarity of the solvent can impact the regioselectivity. Experiment with different solvents such as ethanol versus acetonitrile.[4]
Use of β-enamino Diketones: Converting the β-ketoester to a β-enamino diketone derivative before reacting with hydroxylamine can provide better regiochemical control.[4]
Q3: I am struggling to purify my crude ethyl 3-cyclobutyl-1,2-oxazole-4-carboxylate. What do you suggest?
A3: Purification of isoxazole derivatives can be challenging due to the presence of regioisomers and other byproducts with similar polarities.[4]
Column Chromatography: This is the most effective method. Systematically screen different solvent systems using TLC to achieve the best separation. A mixture of hexane and ethyl acetate is a good starting point. Sometimes, adding a small amount of a third solvent or a modifier like triethylamine can improve separation.[4]
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q4: During the final hydrolysis step, I am observing decomposition of my product. Why is this happening and how can I prevent it?
A4: The isoxazole ring can be sensitive to certain conditions, particularly strong bases, which can cause ring-opening.[4]
Choice of Base: While NaOH is commonly used for ester hydrolysis, LiOH is often a milder and more effective choice for sensitive substrates.[1]
Reaction Temperature: Perform the hydrolysis at room temperature or even lower (0 °C) to minimize decomposition.
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Acidification: Use a mild acid like citric acid for acidification during workup, as strong mineral acids can also potentially degrade the product.[2][3]
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid?
A1: Yes, a common alternative is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] For this specific target, the reaction would be between cyclobutanecarbonitrile oxide and an alkyne such as ethyl propiolate. The nitrile oxide is typically generated in situ from the corresponding aldoxime.[5] However, the cyclocondensation route is often preferred for its operational simplicity and use of readily available starting materials.
Q2: What are the critical safety precautions I should take during this synthesis?
A2:
Sodium Ethoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: Ethanol, ethyl acetate, and THF are flammable. Work in a well-ventilated area and away from ignition sources.
Hydroxylamine Hydrochloride: This compound can be toxic and an irritant. Avoid inhalation and skin contact.
Q3: What analytical techniques are recommended to confirm the structure of the final product?
A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclobutyl group, the isoxazole ring protons, and the carboxylic acid proton.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid O-H and C=O stretches.
Data Summary
Step
Reaction
Key Reagents
Typical Solvents
Expected Yield
1
Claisen Condensation
NaOEt, Diethyl Oxalate
Ethanol
60-75%
2
Cyclocondensation
NH₂OH·HCl, NaOAc
Ethanol
50-70%
3
Hydrolysis
LiOH
THF/H₂O
80-95%
References
ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]
Tachallait, D., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 24(12), 2279. Retrieved from [Link]
Zhou, X., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 11, 2136–2142. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32937-32966. Retrieved from [Link]
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(8), 2056–2059. Retrieved from [Link]
Reddy, P. G., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Retrieved from [Link]
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Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Rosa, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 25(15), 3356. Retrieved from [Link]
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
Chemspace. (n.d.). 3-cyclobutyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
Gore, V. G., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 20(15), 4575–4579. Retrieved from [Link]
Scilit. (n.d.). α,β-Unsaturated Carboxylic Acid Derivatives. XII. A Convenient Synthesis of Oxazole-4-carboxylic and 3,3-Dibromo-2,2-diamino Acids. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
Technical Guide: Purification & Isolation of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a critical intermediate in medicinal chemistry, often utilized as a bioisostere for phenyl rings or as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a critical intermediate in medicinal chemistry, often utilized as a bioisostere for phenyl rings or as a scaffold in fragment-based drug design. Its purification presents a unique set of challenges due to the amphiphilic nature of the molecule: the carboxylic acid moiety provides polarity and pH-dependent solubility, while the cyclobutyl group adds significant lipophilicity and steric bulk.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule, focusing on regioisomer separation and preventing "oiling out" during crystallization.
Key Physicochemical Parameters (Estimated)
Parameter
Value / Characteristic
Impact on Purification
pKa (Acid)
~3.5 – 4.2
Allows for sharp pH-controlled precipitation.
LogP
~1.8 – 2.2
Moderate lipophilicity; soluble in EtOAc, DCM, but low water solubility at pH < 2.
Thermal Stability
Moderate
Avoid prolonged boiling in strong alkali (risk of ring cleavage).
For crude reaction mixtures (e.g., from hydrolysis of the ethyl ester), a standard organic wash is insufficient. You must exploit the acidity of the carboxylic acid to separate it from neutral organic impurities (unreacted starting materials) and regioisomeric byproducts that may have different pKa profiles.
Protocol: Double-Wash Acid-Base Cycle
Dissolution (Basification):
Dissolve the crude solid in 0.5 M Na₂CO₃ (aq).
Why Carbonate? Avoid strong hydroxides (NaOH) initially to prevent potential isoxazole ring degradation or attack on the cyclobutyl ring strain under heat.
Target pH: > 9.0.
The "Neutral" Wash (Critical Step):
Extract the aqueous basic layer with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (2x).
Mechanism:[1][2][3][4] The target molecule is deprotonated (carboxylate salt) and stays in the water. Neutral impurities (e.g., decarboxylated isoxazoles, starting ketones) migrate to the organic layer.
Discard the organic layer.
Controlled Acidification:
Cool the aqueous layer to 0–5 °C.
Slowly add 1.0 M HCl dropwise with vigorous stirring.
Endpoint: pH 2.0 – 2.5.
Observation: The product should precipitate as a white to off-white solid.
Isolation:
Filter the precipitate. Wash with cold water to remove inorganic salts (NaCl/Na₂CO₃).
Dry under vacuum at 40 °C.
Workflow Visualization
Figure 1: The pH-swing extraction logic designed to remove neutral organic impurities while preserving the isoxazole core.
Secondary Purification: Recrystallization
The Polishing Step
The cyclobutyl group introduces significant lipophilicity, often causing the compound to "oil out" (liquid-liquid phase separation) rather than crystallize from hot solvents.
Recommended Solvent Systems
System
Ratio (v/v)
Protocol Notes
Best For
EtOAc / Heptane
1:3 to 1:5
Dissolve in min. hot EtOAc; add hot Heptane until cloudy. Cool slowly.
If the product separates as an oil droplet at the bottom of the flask:
Reheat until the solution is clear.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod.
Slower Cooling: Wrap the flask in foil or a towel to slow the temperature drop. Rapid cooling traps impurities and forces oiling.
Advanced: Regioisomer Separation (3- vs 5-Cyclobutyl)
A common synthesis route involves the condensation of a cyclobutyl-beta-ketoester with hydroxylamine. This frequently produces a mixture of the 3-cyclobutyl (target) and 5-cyclobutyl (isomer) isoxazoles.
Diagnostic: NMR Distinction
Before purification, confirm the ratio using ¹H NMR.
3-Cyclobutyl isomer: The proton on the isoxazole ring (if 5-H is present) or the protons on the cyclobutyl group adjacent to the ring will show distinct shifts compared to the 5-isomer due to the different electronic environment of the nitrogen vs. oxygen proximity.
Reference: 3,5-disubstituted isoxazole isomers can be distinguished by the chemical shift of the C-4 proton or carbon [1].[6]
Separation Strategy
If the acid-base wash fails to separate isomers (as they have similar pKa):
Selective Recrystallization: The 3-substituted and 5-substituted isomers often have vastly different crystal packing lattices. Try Toluene . The more symmetrical isomer often crystallizes first.
Chromatography (Reverse Phase):
Column: C18.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid .
Note: The acid modifier is mandatory. Without it, the carboxylic acid will ionize, resulting in peak tailing and poor resolution.
Troubleshooting & FAQ
Q1: My product purity is stuck at ~95% by LCMS, but the NMR looks clean. What is the impurity?
Diagnosis: It is likely an inorganic salt (Sodium Chloride or Sodium Carbonate) trapped in the crystal lattice if you used the precipitation method.
Solution: Perform a "slurry wash." Suspend the solid in ice-cold water, stir for 30 minutes, and re-filter. This dissolves trapped salts without dissolving the organic acid.
Q2: The compound decomposes during rotary evaporation.
Diagnosis: Isoxazole-4-carboxylic acids can undergo thermal decarboxylation (losing CO₂) if heated excessively, especially if traces of acid catalyst remain.
Solution: Keep the water bath below 40°C . Ensure the compound is fully neutralized before drying.
Q3: Can I use HPLC to purify 10g of material?
Answer: While possible, it is inefficient. Use the Acid-Base Extraction (Section 2) first. It serves as a "chemical filter" capable of handling multi-gram scales with <5% loss, whereas Prep-HPLC is time-consuming and solvent-heavy.
Decision Matrix for Purification
Figure 2: Strategic decision matrix for selecting the appropriate purification method based on initial purity.
References
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. University of Florence. (Methodology for distinguishing isoxazole regioisomers). 6[6][7][8][9][3][4]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry, 2022, 18, 446–458.[9][2] (Context on synthesis and stability of substituted isoxazoles). 9[6][7][8][9][3][4]
Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents, CN103539753A. (Industrial purification protocols for isoxazole acids). 1[6][7][8][9][3][4]
Bordwell pKa Table. Organic Chemistry Data. (Reference for acidity of carboxylic acids and heterocycles). 10[6][7][8][9][3][4][11]
Technical Support Center: Navigating Steric Hindrance in Cyclobutyl-Isoxazole Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the unique challenges associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the unique challenges associated with the cross-coupling of cyclobutyl moieties with isoxazole rings. The inherent steric bulk of the cyclobutyl group presents a significant hurdle in forming these crucial C-C and C-N bonds, often leading to low yields and undesired side reactions. This document offers field-proven insights, troubleshooting guides, and detailed protocols to help you successfully navigate these complex reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction between cyclobutylboronic acid and a bromoisoxazole is giving very low to no yield. What is the likely cause?
Answer: Low conversion in this sterically demanding Suzuki-Miyaura coupling is a common issue. The primary bottlenecks are typically slow oxidative addition and/or inefficient transmetalation due to the bulky nature of the cyclobutyl group. The sp3-hybridized cyclobutylboronic acid is bulkier and a poorer nucleophile compared to sp2-hybridized arylboronic acids, which slows down the transmetalation step.[1]
To address this, consider the following:
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible and reactive.[2] Excellent starting points are the Buchwald biarylphosphine ligands such as SPhos , XPhos , or RuPhos .[3] These ligands increase the electron density on the palladium center, facilitating oxidative addition, and their steric bulk can accelerate the final reductive elimination step.[2][4]
Palladium Precatalyst: Instead of traditional palladium sources like Pd(OAc)₂, use a modern precatalyst. Buchwald G3 or G4 precatalysts are designed for the in-situ formation of the active monoligated Pd(0) species and are often more efficient for challenging couplings.
Base and Solvent System: The choice of base and solvent is crucial and interdependent.[5][6] For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.[7] These bases can facilitate the formation of a more reactive boronate species.[8] A solvent system of dioxane/water or toluene/water is a good starting point. The water component is often essential for the base to function effectively.[5]
Question 2: I am observing a significant amount of a side product corresponding to the reduced (dehalogenated) isoxazole and homocoupled cyclobutyl starting material. How can I minimize these side reactions?
Answer: The formation of a reduced arene byproduct is often due to a competing reaction pathway called β-hydride elimination.[1] This is a particular challenge with sp3-hybridized organoboranes that have β-hydrogens, like cyclobutylboronic acid. Homocoupling of the boronic acid is often promoted by the presence of oxygen.
Here are strategies to mitigate these side reactions:
Suppressing β-Hydride Elimination: The use of highly bulky ligands is key to preventing β-hydride elimination. Ligands like AntPhos have a unique structure that can disfavor the geometry required for this side reaction.[1] The steric bulk of Buchwald-type ligands also helps to promote a faster reductive elimination, which outcompetes the β-hydride elimination pathway.
Rigorous Inert Conditions: To prevent homocoupling, ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed prior to use.
Boronic Acid Stability: Consider using a more stable derivative of the cyclobutylboronic acid, such as a pinacol ester or a trifluoroborate salt (BF₃K). Potassium cyclobutyltrifluoroborate can be more robust towards protodeboronation, another common side reaction.[9]
Question 3: I am attempting a Buchwald-Hartwig amination to couple cyclobutylamine with a bromoisoxazole, but the reaction is sluggish and incomplete. What adjustments should I make?
Answer: The Buchwald-Hartwig amination of a bulky secondary amine like cyclobutylamine with a five-membered heterocycle presents a significant steric challenge.[10][11] The isoxazole ring can also potentially coordinate to the palladium center and inhibit catalysis.
Key optimization parameters include:
Ligand Selection: This is arguably the most critical factor. Sterically demanding biaryl phosphine ligands are essential. XPhos or tBuXPhos are excellent choices as they have proven effective for coupling sterically hindered amines and heteroaryl halides.[12]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ might be tolerated, but this will likely require a more active catalyst system.
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Temperature: These challenging couplings often require elevated temperatures (e.g., 80-110 °C).
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so critical for overcoming steric hindrance in these coupling reactions?
A1: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][13] Steric hindrance from the cyclobutyl group can slow down the transmetalation and reductive elimination steps.
Bulky, electron-rich ligands, such as Buchwald's biarylphosphines, address these challenges in several ways:[2]
Promote Monoligation: Their steric bulk favors the formation of a highly reactive, 12-electron monoligated L-Pd(0) species. This species is less sterically crowded around the palladium center, making it more accessible for the oxidative addition of the isoxazole halide.[2]
Enhance Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium atom, which accelerates the oxidative addition step.[4]
Facilitate Reductive Elimination: The steric strain imposed by these bulky ligands is released during the reductive elimination step, where the new C-C or C-N bond is formed and the product is expelled from the coordination sphere of the palladium. This acceleration of the final step is crucial to ensure a high turnover frequency of the catalyst.
Q2: What is the role of the base in the Suzuki-Miyaura coupling of cyclobutylboronic acid?
A2: The base in a Suzuki-Miyaura coupling reaction serves multiple crucial functions:[8]
Formation of the Boronate Complex: The base reacts with the cyclobutylboronic acid to form a more nucleophilic "ate" complex (e.g., [Cyclobutyl-B(OH)₃]⁻). This boronate species is more readily transferred to the palladium center during the transmetalation step than the neutral boronic acid.
Formation of the Palladium-Alkoxide/Hydroxide Complex: The base can also react with the palladium(II) intermediate formed after oxidative addition, replacing the halide with a hydroxide or alkoxide. This facilitates the subsequent transmetalation with the boronate complex.
Accelerating Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step.
The choice of base is critical, as its strength and solubility can significantly impact the reaction rate and yield.[7][14]
Q3: Are there alternatives to palladium catalysis for these types of couplings?
A3: Yes, while palladium catalysis is the most common approach, other transition metals can be employed. For C-N bond formation, copper-catalyzed methods have been developed, although they often require specific ligand systems to be effective with sterically hindered partners. More recently, nickel catalysis has emerged as a powerful alternative. For instance, a nickel-catalyzed C-N cross-coupling of organoboronic acids with isoxazoles has been reported for the synthesis of β-enamino esters, proceeding through N-O bond cleavage of the isoxazole.[15] Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium and may be advantageous for specific substrate combinations.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Cyclobutylboronic Acid with a Haloisoxazole
This protocol provides a robust starting point for optimization.
Materials:
Haloisoxazole (1.0 equiv)
Cyclobutylboronic acid or its pinacol ester (1.5 equiv)
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
XPhos ligand (4 mol%)
K₃PO₄ (3.0 equiv, finely ground)
Dioxane and water (e.g., 4:1 v/v)
Procedure:
To an oven-dried reaction vessel, add the haloisoxazole, cyclobutylboronic acid, palladium precatalyst, ligand, and K₃PO₄.
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add the degassed dioxane and water via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Recommended Starting Condition
Optimization Range
Rationale
Pd Precatalyst
XPhos Pd G3 (2 mol%)
1-5 mol%
Efficiently generates the active L-Pd(0) species for hindered couplings.
Ligand
XPhos (4 mol%)
SPhos, RuPhos, AntPhos
Bulky, electron-rich ligands are essential to overcome steric barriers.[1][2]
Base
K₃PO₄ (3 equiv)
Cs₂CO₃, K₂CO₃
Stronger, inorganic bases are often required for slow transmetalations.[7]
Solvent
Dioxane/H₂O (4:1)
Toluene/H₂O, THF/H₂O
A biphasic system is often optimal for base and boronic acid solubility.[5]
Temperature
100 °C
80-120 °C
Higher temperatures are often needed to overcome the activation energy of sterically hindered couplings.
Visualizations
Catalytic Cycle for Sterically Hindered Suzuki-Miyaura Coupling
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Recrystallization solvents for high-purity 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
Technical Support Center: Purification of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid User Case ID: #REC-ISOX-04 Topic: Recrystallization Solvents & Purity Optimization Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
User Case ID: #REC-ISOX-04
Topic: Recrystallization Solvents & Purity Optimization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Purity Imperative
You are working with 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid , a critical heterocyclic building block.[2] The amphiphilic nature of this molecule—possessing a lipophilic cyclobutyl tail and a polar isoxazole-carboxylic acid head—presents unique purification challenges.[1] Impurities in this scaffold, such as regioisomers (5-cyclobutyl variants) or decarboxylated byproducts, can silently sabotage downstream coupling reactions or skew biological assay data.[1][3]
This guide moves beyond generic advice. It applies structural activity relationships (SAR) to solvent selection, ensuring you achieve not just a solid, but a crystalline lattice of high chemical integrity.[1]
Part 1: Solvent Selection Strategy (Q&A)
Q1: I cannot find a specific literature precedent for recrystallizing this exact CAS. Where do I start?
Dr. Vance: In the absence of a specific literature "recipe," we rely on the Polarity-Solubility Mismatch Principle .[1] Your molecule has a calculated logP (partition coefficient) that suggests moderate lipophilicity due to the cyclobutyl group, but high polarity from the carboxylic acid.[1]
Primary Recommendation: Ethyl Acetate / n-Heptane System
Why: Ethyl Acetate (EtOAc) effectively solvates the polar isoxazole core and the carboxylic acid via hydrogen bonding.[1] n-Heptane acts as a non-polar anti-solvent that forces the cyclobutyl group to drive lattice formation as the solution cools.[1]
Starting Ratio: Dissolve in minimum hot EtOAc, then add warm Heptane until turbidity persists (typically 1:2 to 1:4 v/v).
Secondary Recommendation: Ethanol / Water [3][4][5]
Why: If your main impurities are non-polar (e.g., starting materials like cyclobutyl acetylene), this system works by "squeezing" them out.[1][3] The risk here is "oiling out" if the water concentration gets too high too quickly.[1]
Q2: My crude product is a sticky solid. How do I prevent it from oiling out during recrystallization?
Dr. Vance: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common with cyclobutyl compounds because the flexible ring lowers the melting point.[1]
The Fix:
Seed Crystals: Retain a tiny amount of crude solid.[1] Once the hot solution cools slightly and becomes turbid, add the seed. This bypasses the nucleation energy barrier.[1]
Temperature Hysteresis: Do not shock-cool. Use an oil bath to cool the flask at a rate of 10°C per hour.
Solvent Switch: If using EtOH/Water, switch to Toluene .[1][3] Toluene often suppresses oiling because its boiling point (110°C) allows for higher temperature solubility curves, and it solvates the hydrophobic cyclobutyl group better than water, maintaining a single phase longer.[1][3]
Part 2: Experimental Protocol & Troubleshooting
Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization
Objective: Purify >95% crude material to >98% HPLC purity.
Dissolution: Place 1.0 g of crude acid in a round-bottom flask. Add Ethyl Acetate (approx. 5-8 mL) and heat to reflux (77°C). If solid remains, add EtOAc in 0.5 mL increments until clear.
Checkpoint: If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
Anti-Solvent Addition: While maintaining gentle reflux, add n-Heptane dropwise.[1]
Visual Cue: Stop when a faint cloudiness persists for more than 5 seconds.[1]
Re-solvation: Add 2-3 drops of EtOAc to clear the cloudiness.[1] The solution should be saturated but clear.
Controlled Cooling: Remove from heat. Let the flask sit in the hot oil bath with the heat turned off. This ensures slow cooling (adiabatic cooling).[1]
Critical Step: If oil droplets form at >50°C, reheat to reflux and add more EtOAc (solvent), not Heptane.[1]
Isolation: Once at room temperature (RT), cool in an ice bath (0-4°C) for 30 minutes. Filter the white crystals and wash with cold 1:3 EtOAc/Heptane.[1]
Data Summary: Solvent Systems Comparison
Solvent System
Polarity Match
Risk Factor
Best For Removing...
EtOAc / Heptane
High
Low (Oiling)
Non-polar tars, regioisomers
Ethanol / Water
Medium
High (Oiling)
Inorganic salts, highly polar byproducts
Toluene (Single)
Medium-Low
Low
Decarboxylated impurities
MTBE
Medium
Medium
Unreacted starting materials
Part 3: Process Logic Visualization
The following decision tree outlines the logical workflow for purifying this specific isoxazole derivative. It incorporates checkpoints for the "Oiling Out" phenomenon described above.
Figure 1: Decision matrix for solvent selection and troubleshooting phase separation issues during the purification of cyclobutyl-isoxazole derivatives.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 84652576, 4-cyclobutyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
Note: Provides physicochemical property data (LogP, H-bond donors) used to determine solubility profiles.
Nichols, L. (2021) .[1] Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
Note: Authoritative guide on the mechanics of mixed-solvent systems and troubleshooting "oiling out".
University of Rochester (n.d.) . Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Note: Source for solvent polarity matching and dielectric constant d
Note: Used as a structural analog to validate solubility behavior of small cycloalkyl-oxazole acids.
Preventing decarboxylation of isoxazole-4-carboxylic acids during heating
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylic acids. This resource provides in-depth troubleshooting guides and frequently ask...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions to address a common challenge encountered in the synthesis and modification of these valuable heterocyclic compounds: preventing unwanted decarboxylation during heating. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own research.
Troubleshooting Guide: Unwanted Decarboxylation
This section is designed to help you diagnose and solve issues related to the thermal instability of isoxazole-4-carboxylic acids in your experiments.
Issue 1: Low or No Yield of Desired Product After a High-Temperature Reaction
Symptoms:
The primary reaction product is the decarboxylated isoxazole.
Significant gas evolution (CO2) is observed during the reaction.
The final product is missing the carboxylic acid moiety, as confirmed by NMR or Mass Spectrometry.
Probable Cause:
The isoxazole-4-carboxylic acid is undergoing thermal decarboxylation. The C-C bond between the isoxazole ring and the carboxyl group is susceptible to cleavage at elevated temperatures, a reaction that can be promoted by certain solvents and the presence of acids or bases. A patent for the decarboxylation of heterocyclic carboxylic acids highlights that temperatures between 85-150 °C in a polar aprotic solvent like DMF, with an organic acid catalyst, are effective conditions for promoting this unwanted reaction.[1] This provides a clear indication of the conditions to avoid.
Solutions:
1. Temperature Reduction and Optimization:
Your first course of action should be to lower the reaction temperature. Many reactions can proceed at lower temperatures over a longer period.
Protocol: Run a temperature screen for your reaction. Start at a significantly lower temperature (e.g., 40-50 °C) and incrementally increase it in 10 °C steps, monitoring the reaction progress by TLC or LC-MS. The goal is to find the minimum temperature at which your desired reaction proceeds at an acceptable rate while minimizing decarboxylation.
2. Solvent Selection:
The choice of solvent can significantly influence the rate of decarboxylation. Polar aprotic solvents, especially DMF and DMSO, can facilitate decarboxylation at high temperatures.[1]
Recommendation: If your reaction conditions permit, consider switching to a less polar or non-polar solvent.
Solvent Class
Examples
Suitability for Preventing Decarboxylation
Aprotic Polar
DMF, DMSO, DMAc
Use with Caution: May promote decarboxylation at high temperatures.[1]
Ethereal
Dioxane, THF
Good: Generally more benign. Dioxane has been used in reactions forming isoxazole-4-carboxylic acid derivatives at elevated temperatures (e.g., 105 °C), suggesting it can be a suitable choice.[2][3]
Aromatic
Toluene, Xylene
Good: Often used for high-temperature reactions and are less likely to promote ionic decarboxylation pathways.
Halogenated
DCM, DCE
Fair: Suitable for lower temperature reactions.
3. pH Control:
Both acidic and basic conditions can catalyze decarboxylation.[4][5] The presence of strong acids or bases in your reaction mixture, especially at high temperatures, should be carefully evaluated.
Strategy: If your reaction is not pH-sensitive, aim to maintain neutral conditions. If a base or acid is required, use the mildest possible reagent that will effect the desired transformation and consider using it in stoichiometric amounts rather than as a solvent or in large excess.
Issue 2: Decarboxylation During a Subsequent Synthetic Step (e.g., Amide Coupling)
Symptom:
Your isoxazole-4-carboxylic acid starting material is pure, but the final product of a subsequent reaction (like an amide bond formation) is the decarboxylated analog.
Probable Cause:
The reaction conditions of the subsequent step, particularly if it involves heat, are causing the decarboxylation. For example, some peptide coupling reagents require elevated temperatures to drive the reaction to completion, which can be problematic. One study noted the decreased stability of 5-amino-3-methyl-isoxazole-4-carboxylic acid during microwave-assisted peptide synthesis due to the heat generated.[6]
Solution: Carboxylic Acid Protection
The most robust strategy to prevent decarboxylation during subsequent synthetic steps is to protect the carboxylic acid group.[7][8][9] This involves converting the acid to a more stable functional group, such as an ester, performing the desired reaction on another part of the molecule, and then deprotecting the ester to regenerate the carboxylic acid.[10][11]
Workflow for Protecting Group Strategy:
Caption: Protecting group workflow for isoxazole-4-carboxylic acids.
Choosing a Protecting Group:
The choice of ester depends on the overall synthetic route and the molecule's tolerance to the deprotection conditions.
Protecting Group
Protection Method
Deprotection Method
Orthogonality & Considerations
Methyl/Ethyl Ester
Fischer Esterification (MeOH/EtOH, cat. H+) or Alkyl Halide (MeI/EtI, Base)[10][11]
Saponification (e.g., LiOH, NaOH in H2O/THF)
Base-Labile: Cleaved under basic conditions. Not suitable if other base-sensitive groups are present.
tert-Butyl (t-Bu) Ester
Isobutylene, cat. H+ or t-BuOH with coupling agent
Hydrogenation-Labile: Cleaved under neutral conditions. Ideal for molecules with acid/base sensitivities but intolerant of reducible groups (alkenes, alkynes, some N-O bonds).
Experimental Protocol: Benzyl Ester Protection
This protocol provides a general method for protecting the carboxylic acid as a benzyl ester, which is often advantageous due to its mild, neutral deprotection conditions.
Dissolution: Dissolve the isoxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile.
Base Addition: Add a mild base such as cesium carbonate (Cs2CO3, 1.5 eq) or potassium carbonate (K2CO3, 2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the carboxylate salt.
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.
Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) and monitor by TLC until the starting material is consumed.
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting benzyl ester by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: At what temperature does decarboxylation of isoxazole-4-carboxylic acids typically occur?
There is no single temperature, as it is highly dependent on the substituents on the isoxazole ring, the solvent, and the presence of catalysts. However, based on literature where decarboxylation is intentionally performed, temperatures in the range of 85-150 °C are often employed, especially in polar aprotic solvents like DMF.[1] As a general precaution, any planned heating above 80 °C should be considered a risk for decarboxylation, and the reaction should be carefully monitored.
Q2: Are some substituted isoxazole-4-carboxylic acids more prone to decarboxylation than others?
Yes. The electronic nature of the substituents on the isoxazole ring can influence the stability of the C4-carbanion intermediate or transition state formed upon decarboxylation. Electron-withdrawing groups on the ring can stabilize this transient species, potentially lowering the temperature required for decarboxylation. Conversely, electron-donating groups may increase the thermal stability. For instance, the presence of a 5-amino group, as in 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been associated with decreased stability under heating.[6]
Q3: Can I use microwave heating for reactions involving isoxazole-4-carboxylic acids?
Microwave heating should be used with extreme caution. While it can significantly accelerate reactions, the rapid and high temperatures achieved can readily induce decarboxylation.[6] If you must use microwave conditions, it is critical to:
Use a protecting group strategy as outlined above.
Carefully control the temperature limit on the microwave reactor.
Perform small-scale test reactions to determine the compound's stability under the specific conditions.
Q4: How can I monitor for decarboxylation during my reaction?
Thin-Layer Chromatography (TLC): The decarboxylated product will be significantly less polar than the starting carboxylic acid. You should see a new spot with a higher Rf value appearing as the reaction progresses.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass corresponding to the decarboxylated product (M - 44 Da).
Proton NMR (¹H NMR): If you take a sample from the reaction mixture, the characteristic signals of the isoxazole ring protons will likely shift in the decarboxylated product. The acidic proton of the carboxylic acid will, of course, be absent.
Mechanism of Thermal Decarboxylation:
Caption: Simplified schematic of thermal decarboxylation.
This guide is intended to provide a strong foundation for troubleshooting and preventing the undesired decarboxylation of isoxazole-4-carboxylic acids. By understanding the factors that promote this side reaction, you can design more robust and successful synthetic routes.
References
Protecting Groups for Carboxylic acid. (2020). YouTube. Available at: [Link]
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. (2019). Books Gateway. Available at: [Link]
Chapter 6 Carboxyl Protecting Groups. (n.d.). In Protecting Groups in Organic Synthesis. Available at: [Link]
Gulevskaya, A. V., et al. (2022). Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids. Organic Letters. Available at: [Link]
Kemp, D. S., & Paul, K. G. (1975). Analysis of solvent effects on the decarboxylation of benzisoxazole-3-carboxylate ions using linear solvation energy relationships: relevance to catalysis in an antibody binding site. Journal of the American Chemical Society. Available at: [Link]
Chiacchio, U., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
Protection of carbonyl and carboxyl group. (2018). Slideshare. Available at: [Link]
Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (2019). ResearchGate. Available at: [Link]
Solvent effects in the decarboxylation of 3-carboxybenzisoxazoles. (1970). ResearchGate. Available at: [Link]
Klotz, I. M., et al. (1974). Catalysis of Decarboxylation of Nitrobenzisoxazolecarboxylic Acid and of Cyanophenylacetic Acid by Modified Polyethylenimines. Journal of the American Chemical Society. Available at: [Link]
Decarboxylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Available at: [Link]
Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed. Available at: [Link]
Das, P., & Mondal, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2020). Semantic Scholar. Available at: [Link]
Gulevskaya, A. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
Decarboxylation method of heterocyclic carboxylic acid compounds. (2019). Google Patents.
Reactivity: Decarboxylation. (n.d.). St. Benedict & St. John's University Chemistry. Available at: [Link]
The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Available at: [Link]
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. Available at: [Link]
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). OSTI.GOV. Available at: [Link]
Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. (2022). Study.com. Available at: [Link]
Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]
Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). "Gheorghe Asachi" Technical University of Iasi. Available at: [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Tennessee at Chattanooga. Available at: [Link]
5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries. Available at: [Link]
Technical Support Center: Troubleshooting Solubility Issues of Isoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide practical, in-depth solutions to common solubi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during organic synthesis. By understanding the underlying principles governing solubility, you can effectively troubleshoot and optimize your experimental workflows.
Part 1: Troubleshooting Guide
This section addresses specific solubility problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My isoxazole starting material is poorly soluble in the reaction solvent.
Question: I'm starting a reaction, but my substituted isoxazole won't fully dissolve in the chosen solvent, even with heating. What's causing this, and how can I fix it?
Answer: This is a common issue stemming from a mismatch between the polarity of your isoxazole derivative and the solvent. The fundamental principle of "like dissolves like" governs solubility.[1][2] Isoxazoles, while containing polar nitrogen and oxygen atoms, can have their overall polarity significantly influenced by their substituents.[3] Highly crystalline or nonpolar-substituted isoxazoles often exhibit poor solubility in common reaction solvents.
Troubleshooting Protocol:
Initial Assessment:
Characterize Your Isoxazole: Is it highly substituted with nonpolar groups (e.g., large alkyl or aryl groups)? Does it have functional groups capable of strong hydrogen bonding (e.g., -OH, -NH2)?
Solvent Choice Rationale: Why was the initial solvent chosen? Was it based on literature precedent for a similar but not identical substrate?
Systematic Solvent Screening:
If the initial solvent fails, a small-scale solvent screen is the most effective next step. This will provide empirical data on the best solvent or solvent system for your specific derivative.
Experimental Protocol: Small-Scale Solvent Screen
Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of your isoxazole derivative into several small vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities (see Table 1).
Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record the degree of dissolution.
Heating: If a compound is not soluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any change in solubility.[3]
Co-Solvent Testing: For promising solvents where solubility is still limited, add a co-solvent in small increments (e.g., 10% v/v) and observe the effect.[4][5]
Documentation: Record your observations in a table to identify the optimal solvent or solvent mixture.
Consider a Co-solvent System:
A mixture of solvents can often achieve what a single solvent cannot.[6] For a nonpolar isoxazole in a polar aprotic solvent like DMF, adding a less polar co-solvent such as toluene or THF can disrupt the solute-solute interactions and improve solvation.[4] Conversely, for a more polar isoxazole in a nonpolar solvent, adding a small amount of a polar solvent like ethanol or DMSO can enhance solubility.[7]
Advanced Predictive Tools:
For persistent issues, consider computational tools. Hansen Solubility Parameters (HSP) can predict the miscibility of a solute in a solvent by breaking down intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] Software like HSPiP can help identify suitable solvents or solvent blends for your specific molecule.[10][11]
Issue 2: My product precipitates from the reaction mixture prematurely.
Question: My reaction is running, but I see a solid crashing out of the solution. Is this my product, and how can I prevent this?
Answer: Premature precipitation is often due to a change in the composition of the reaction medium that decreases the solubility of the product as it is formed. This can be caused by the consumption of a soluble starting material and the formation of a less soluble product, or by a change in the overall polarity of the solvent mixture as the reaction progresses.
Troubleshooting Workflow:
Caption: Decision workflow for addressing premature product precipitation.
Recommended Actions:
Increase Solvent Volume: The simplest solution is often to add more of the reaction solvent to keep the product in solution until the reaction is complete.
Add a Co-solvent: If simply adding more of the primary solvent is ineffective or impractical, introduce a co-solvent in which your product has higher solubility. This can be determined from your initial solvent screen. The goal is to adjust the polarity of the reaction medium to better accommodate the product.
Temperature Modification: Gently increasing the reaction temperature can sometimes keep the product dissolved.[3] However, be cautious as this may also lead to the formation of unwanted byproducts.
Controlled Dosing: If one of the reactants is causing a significant polarity shift, consider adding it slowly over the course of the reaction to maintain a more consistent solvent environment.
Issue 3: My compound "oils out" or precipitates during aqueous workup.
Question: After quenching my reaction and adding an aqueous solution, my product has either formed an unmanageable goo or precipitated as a fine solid, making extraction difficult. What should I do?
Answer: This is a classic workup problem where the addition of an aqueous phase drastically changes the solvent environment, causing the organic product to crash out of the organic layer.[12] This is especially common when the reaction solvent is water-miscible (e.g., THF, acetonitrile, DMF).
Solutions:
Solvent Swap Before Workup:
If your reaction solvent is water-miscible, it's best to remove it before the aqueous workup.
Protocol:
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
Re-dissolve the residue in a water-immiscible solvent in which your product is highly soluble (e.g., dichloromethane (DCM), ethyl acetate, or toluene).
Proceed with the aqueous wash. This ensures a clean phase separation.
Managing Precipitates During Extraction:
If a solid has already formed, you may need to perform a filtration step.
Protocol:
Filter the entire biphasic mixture through a Büchner funnel to collect the solid.
Wash the solid with water to remove any inorganic salts.
Wash the solid with a nonpolar solvent (like hexanes) to remove any nonpolar impurities.
Allow the solid to air-dry.
The two phases in the filtrate can now be separated, and the aqueous layer can be back-extracted with fresh organic solvent to recover any dissolved product.
Breaking Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which often forces a separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for isoxazole derivatives?
There is no single "best" solvent, as solubility is highly dependent on the specific substituents of the isoxazole derivative.[13] However, a good starting point is to consider the polarity of your compound.
Solvent
Polarity
Typical Uses & Notes
Dichloromethane (DCM)
Low
Good for a wide range of nonpolar to moderately polar isoxazoles. Volatile and easy to remove.
Ethyl Acetate (EtOAc)
Medium
A versatile solvent that can dissolve many isoxazole derivatives. Good for extractions.
Tetrahydrofuran (THF)
Medium
A good choice for reactions, but its miscibility with water can complicate aqueous workups.
Acetonitrile (ACN)
High
Useful for more polar isoxazoles, but also water-miscible.
Dimethylformamide (DMF)
High
A powerful polar aprotic solvent that can dissolve many poorly soluble compounds. High boiling point can make it difficult to remove.
Toluene
Low
Excellent for nonpolar isoxazoles and can be used as a co-solvent to decrease the polarity of a solvent system.[4]
Q2: How do I predict the solubility of a novel isoxazole derivative without performing experiments?
Accurate in silico solubility prediction is challenging but can provide a useful starting point.[1][14]
Machine Learning Models: Various machine learning models can predict solubility based on molecular descriptors and chemical fingerprints.[15][16][17] These models are trained on large datasets of known solubilities.
Hansen Solubility Parameters (HSP): As mentioned earlier, HSP provides a semi-empirical method to match a solute with a suitable solvent.[8] The core idea is that substances with similar δD, δP, and δH values are likely to be miscible.[9]
General Solubility Equation (GSE): This equation provides a rough estimate of aqueous solubility based on the compound's melting point and its octanol-water partition coefficient (logP). The equation is: log(S) ≈ 0.5 - 0.01(MP - 25) - logP.[18]
Q3: Can changing the substitution pattern on my isoxazole ring improve its solubility?
Absolutely. This is a key strategy in medicinal chemistry and drug development.[19][20]
Reducing Lipophilicity: Replacing bulky, nonpolar groups (e.g., large alkyl chains or aromatic rings) with smaller or more polar groups can enhance solubility in polar solvents.
Introducing Polar/Ionizable Groups: Adding groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) or ionizable groups can significantly improve aqueous solubility.[21]
Disrupting Crystal Packing: Introducing substituents that create a "twist" in the molecule can disrupt the crystal lattice energy, often leading to a lower melting point and improved solubility.[18]
Caption: Key factors influencing the solubility of isoxazole derivatives.
References
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
Breslow, R., & Rideout, D. (1999). Antihydrophobic Cosolvent Effects in Organic Displacement Reactions. Accounts of Chemical Research, 32(5), 447-454. [Link]
Gallicchio, E., & Levy, R. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 111(2), 268-333. [Link]
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Al-Barakati, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Retrieved from [Link]
Chemat, F., & Vian, M. A. (Eds.). (2014). Hansen Solubility Parameters for Selection of Green Extraction Solvents. In Green Extraction of Natural Products (pp. 45-63). Springer. [Link]
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
Lipshutz, B. H., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 18(24), 6440-6443. [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
Harper, J. B., et al. (2021). Non-traditional solvent effects in organic reactions. Chemical Society Reviews, 50(17), 9477-9480. [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
LePree, J., & Mulski, M. (1995). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 84(5), 573-583. [Link]
Meanwell, N. A. (2021). Tactics to Improve Solubility. In RSC Drug Discovery Series (No. 83, pp. 25-54). Royal Society of Chemistry. [Link]
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10, 1. [Link]
Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4293-4307. [Link]
Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34241. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry. [Link]
Wróbel, M. Z., & Sadowski, Z. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry. [Link]
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]
Popova, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6569. [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Ley, S. V., & Smith, M. D. (2015). Controlled Flow Precipitation as a Valuable Tool for Synthesis. Organic Process Research & Development, 19(11), 1549-1553. [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
ResearchGate. (2022, August 10). How to control the precipitation problem arising during the sol gel synthesis of Molybdenum based compound? Retrieved from [Link]
Removing impurities from 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid crude product
Technical Support Guide: Purification of 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid Introduction You are likely working with 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid as a scaffold for fragment-based drug discovery or a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Purification of 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid
Introduction
You are likely working with 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid as a scaffold for fragment-based drug discovery or as a precursor for high-affinity agonists (e.g., GABA or glutamate receptor modulators).
The purification of isoxazole-4-carboxylic acids presents a unique set of challenges. Unlike simple aromatic acids, the isoxazole ring is thermally sensitive (prone to decarboxylation) and the synthesis often yields regioisomeric byproducts (3-substituted vs. 5-substituted) that are difficult to separate via standard chromatography.
This guide moves beyond generic protocols. It provides a logic-driven purification strategy designed to exploit the specific physicochemical properties of the cyclobutyl-isoxazole moiety.
Module 1: The Chemical Triage (Acid-Base Extraction)
Objective: Bulk removal of neutral organic impurities (unreacted cyclobutyl-beta-ketoesters, decarboxylated byproducts) and inorganic salts.
The Science:
The carboxylic acid at position 4 typically has a pKa range of 3.5 – 4.2 . This allows for selective deprotonation using mild bases (Sodium Bicarbonate, pKa ~10.3) without hydrolyzing the isoxazole ring, which can be sensitive to strong nucleophiles (like hydroxide) at elevated temperatures.
Protocol:
Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) .
Note: The cyclobutyl group increases lipophilicity compared to methyl-isoxazoles. If solubility is poor, add 10% Methanol.
Base Extraction: Extract the organic layer 2x with saturated aqueous
.
Mechanism:[1][2][3][4] The product moves to the aqueous phase as the sodium carboxylate salt. Neutral impurities (decarboxylated isoxazole, starting ketones) remain in the EtOAc.
The "Safety" Wash: Wash the combined aqueous extracts once with fresh EtOAc.
Why: This removes entrained neutral organics trapped in the emulsion.
Acidification & Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~2.0.
Observation: The product should precipitate as a white/off-white solid.
Critical: Do not overshoot to pH < 1, as this may protonate the isoxazole nitrogen or induce ring cleavage over time.
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40 °C.
Workflow Visualization:
Figure 1: Acid-Base extraction logic flow for separating isoxazole acids from neutral byproducts.
Module 2: The "Scalpel" (Recrystallization Strategy)
Objective: Removal of regioisomers (5-cyclobutyl-1,2-oxazole-4-carboxylic acid) and trace color bodies.
The Science:
Regioisomers are the bane of isoxazole synthesis. However, the 3-cyclobutyl isomer generally possesses higher lattice energy (higher melting point) and lower solubility in non-polar solvents compared to the 5-cyclobutyl isomer due to packing efficiency. We exploit this solubility differential.
Solvent System Selection Table:
Solvent System
Ratio (v/v)
Suitability
Mechanism
Ethanol / Water
1:1 to 1:3
Primary Choice
High solubility of impurities in EtOH; product crashes out upon water addition.
EtOAc / Heptane
1:2
Secondary
Good for removing lipophilic side products.
Toluene
Pure
Caution
High boiling point (110°C) risks decarboxylation. Use only if necessary.
Step-by-Step Protocol (Ethanol/Water):
Dissolution: Place the acid-washed solid in a flask. Add minimal hot Ethanol (60°C) until fully dissolved.
Warning: Do not boil aggressively. Isoxazole-4-carboxylic acids can lose
to form 3-cyclobutylisoxazole (an oil).
Nucleation: Remove from heat. Add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add one drop of Ethanol to clear the solution.
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath for 2 hours.
Why: Rapid cooling traps impurities. Slow cooling grows pure crystals that exclude the regioisomer.
Filtration: Filter the crystals and wash with a cold 1:3 Ethanol/Water mixture.
Decision Logic for Solvents:
Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.
Module 3: Troubleshooting & FAQs
Q1: My product is an oil, not a solid. What happened?
Cause 1 (Solvent Trapping): The cyclobutyl group is flexible and lipophilic, which can trap solvent.
Fix: Triturate the oil with cold Hexanes or Pentane and scratch the flask wall with a glass rod to induce nucleation.
Cause 2 (Decarboxylation): If you heated the reaction >100°C or refluxed in acidic water too long, you may have converted the acid to 3-cyclobutylisoxazole .
Diagnostic: Check NMR.[5][6] A loss of the acid proton and appearance of a proton at the C-4 position (singlet around 6.0-6.5 ppm) confirms decarboxylation.
Q2: The NMR shows a second set of peaks (~10-15%). Is this the regioisomer?
Analysis: Yes. In the synthesis of 3-substituted isoxazoles (e.g., from hydroxylamine + beta-keto ester), the 5-substituted isomer is a common byproduct.
Solution: If recrystallization fails, use Flash Chromatography .
Stationary Phase: Silica gel acidified with 1% Acetic Acid.
Mobile Phase: DCM : Methanol (95:5) + 0.5% AcOH. The acid prevents tailing of the carboxylic acid product.
Q3: Why is the melting point lower than the literature value?
Reason: The cyclobutyl ring can adopt a "pucker" conformation, leading to polymorphism. However, a depression of >5°C usually indicates contamination with the 5-isomer or inorganic salts (NaCl).
Test: Perform an ash test. If residue remains after burning a small sample on a spatula, you have trapped inorganic salts. Repeat the water wash in Module 1.
References
Isoxazole Synthesis Fundamentals
P. G. M. Wuts, "Isoxazoles," in Greene's Protective Groups in Organic Synthesis, 5th Ed. (General reference for stability).
Review: "Synthesis of isoxazole-4-carboxylic acid derivatives." Journal of Organic Chemistry, 2019.[5]
Purification of Heterocyclic Acids
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for recrystallization solvents).
Acidity Data
Bordwell pKa Table. (For acidity estimates of heterocycles).
Regioisomer Separation
Specific methodology for 3- vs 5-substituted isoxazoles: "Synthesis of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid." CN Patent 103539753A.
A Comparative Guide to the Spectroscopic Analysis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
Introduction: The Role of Spectroscopic Diligence in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Spectroscopic Diligence in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Heterocyclic compounds, particularly those incorporating oxazole scaffolds, are of immense interest due to their prevalence in pharmacologically active molecules. 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid represents a model compound that, while seemingly simple, presents a rich tapestry of spectroscopic features. Its structure marries a strained aliphatic ring, an aromatic heterocycle, and an acidic functional group, each imparting distinct characteristics to its nuclear magnetic resonance (NMR) signature.
This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid. We will dissect the expected chemical shifts, coupling patterns, and integration values for each proton environment. Beyond a mere predictive exercise, we will explain the underlying physical principles governing these observations. Furthermore, this guide will compare the utility of ¹H NMR with other essential analytical techniques, providing a holistic perspective on its role in structural verification. The protocols and interpretations presented herein are designed to be self-validating, reflecting the rigorous standards required in both academic research and industrial pharmaceutical development.
Part 1: Predictive ¹H NMR Spectrum Analysis
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. For a novel compound like 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid, predicting the spectrum a priori is a critical exercise in applying fundamental principles of chemical structure and magnetic resonance.
The structure contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:
The carboxylic acid proton (-COOH).
The single proton on the oxazole ring (H-5).
The methine proton of the cyclobutyl ring, bonded directly to the oxazole (α-CH).
The methylene protons of the cyclobutyl ring (-CH₂).
Below is a detailed breakdown of the expected characteristics of each signal.
The Carboxylic Acid Proton (-COOH)
Expected Chemical Shift (δ): 10.0 - 13.0 ppm.
Predicted Multiplicity: Broad singlet (br s).
Integration: 1H.
Causality and In-Field Insights: The proton of a carboxylic acid is typically the most deshielded proton in a molecule, appearing far downfield.[1][2][3] This significant downfield shift is a result of two primary factors: the strong inductive electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the adjacent carbonyl (C=O) bond.[2] In solution, carboxylic acids often form hydrogen-bonded dimers, which further deshields the proton. This hydrogen bonding, along with chemical exchange with trace amounts of water, leads to a characteristically broad signal.[2] The signal's disappearance upon the addition of a drop of D₂O is a definitive confirmation of an exchangeable proton like -COOH or -OH.
The Oxazole Ring Proton (H-5)
Expected Chemical Shift (δ): 8.0 - 9.0 ppm.
Predicted Multiplicity: Singlet (s).
Integration: 1H.
Causality and In-Field Insights: Protons attached to aromatic and heteroaromatic rings are deshielded and resonate at high chemical shifts, typically in the 6.5-8.0 ppm range for standard aromatic systems.[4] The deshielding is caused by the powerful anisotropic effect generated by the circulation of π-electrons within the ring.[4][5] For five-membered heterocycles like oxazole, the presence of electronegative nitrogen and oxygen atoms further withdraws electron density from the ring protons, shifting them even further downfield.[5][6] Since the adjacent positions (C-4 and N) bear no protons, this signal will appear as a sharp singlet.
The Cyclobutyl Methine Proton (α-CH)
Expected Chemical Shift (δ): 3.5 - 4.5 ppm.
Predicted Multiplicity: Quintet or multiplet (m).
Integration: 1H.
Causality and In-Field Insights: This proton is directly attached to the oxazole ring, placing it in an electron-deficient environment. The electronegative heterocycle exerts a strong inductive effect, deshielding this proton significantly compared to a standard alkane methine (which typically appears around 1.4-1.7 ppm).[4] The multiplicity will be complex. It is coupled to the four adjacent methylene protons on the cyclobutyl ring. If all four protons had identical coupling constants, a quintet (n+1 = 4+1 = 5) would be observed. However, due to the ring's rigidity, the two sets of methylene protons are likely diastereotopic, leading to more complex, second-order coupling and the appearance of a broad multiplet.
The Cyclobutyl Methylene Protons (-CH₂)
Expected Chemical Shift (δ): 1.8 - 2.8 ppm.
Predicted Multiplicity: Multiplet (m).
Integration: 6H.
Causality and In-Field Insights: The six methylene protons of the cyclobutane ring are expected to resonate in the upfield, aliphatic region of the spectrum.[7] However, they are not all equivalent. They are split into two or three distinct groups and will appear as a complex, overlapping multiplet. Their proximity to the deshielding oxazole ring shifts them slightly downfield from a simple cycloalkane (typically 1.5-2.0 ppm).[7][8] The complexity of this signal arises from both geminal coupling (between protons on the same carbon) and vicinal coupling (to the methine proton and other methylene protons), often with differing coupling constants, making it a challenging region to resolve without advanced 2D NMR techniques.
To ensure reproducible and high-quality data, a standardized protocol is essential. The choice of solvent is the most critical experimental parameter for this specific molecule.
Recommended Protocol for ¹H NMR Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid.
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Justification: While deuterated chloroform (CDCl₃) is a common NMR solvent, DMSO-d₆ is superior for carboxylic acids. DMSO is a strong hydrogen bond acceptor, which disrupts the intermolecular hydrogen bonding between carboxylic acid molecules. This results in a sharper, more consistent -COOH signal that is less dependent on sample concentration. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include:
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
A relaxation delay (d1) of at least 5 seconds to ensure full relaxation of the broad carboxylic acid proton for accurate integration.
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.
Confirmation Step (D₂O Exchange): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad signal corresponding to the -COOH proton should disappear, confirming its assignment.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample receipt to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Part 3: Comparison with Alternative Analytical Techniques
Technique
Information Provided for C₈H₉NO₃
Strengths
Limitations
¹H NMR
- Number of unique proton environments.- Electronic environment (chemical shift).- Neighboring protons (coupling).- Relative proton count (integration).
Provides detailed connectivity and stereochemical information.
Can have overlapping signals in complex regions. Requires soluble sample.
¹³C NMR
- Number of unique carbon environments.- Confirms presence of carbonyl carbon (~160-180 ppm).- Confirms carbons in the oxazole and cyclobutyl rings.
Excellent for determining the carbon skeleton and identifying key functional groups like carbonyls.
Insensitive (requires more sample/time). No coupling information in standard decoupled mode.
Mass Spectrometry (HRMS)
- Provides the exact molecular weight (Expected: 167.0582).- Confirms the molecular formula (C₈H₉NO₃).- Provides fragmentation patterns for substructure analysis.
Extremely sensitive, requiring very little sample. Unambiguously confirms elemental composition.
Does not provide information on connectivity or isomerism.
Infrared (IR) Spectroscopy
- Confirms presence of O-H stretch (broad, ~2500-3300 cm⁻¹).- Confirms C=O stretch of the acid (~1700-1725 cm⁻¹).- Confirms C=N and C=C stretches of the oxazole ring.
Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups.
Provides little to no information about the overall molecular skeleton or connectivity.
Part 4: Visualizing Proton Relationships
The connectivity and through-bond coupling relationships between protons can be visualized to better understand the expected spectrum.
Caption: Predicted J-coupling pathways in the cyclobutyl moiety.
Conclusion
The structural analysis of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid serves as an excellent case study in the application of modern spectroscopic techniques. A thorough understanding of ¹H NMR principles allows for a remarkably accurate prediction of the spectrum, guiding the researcher in data interpretation. The characteristic downfield signals of the carboxylic acid and oxazole protons, combined with the complex aliphatic signature of the cyclobutyl ring, create a unique spectral fingerprint. By corroborating ¹H NMR data with ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, a scientist can achieve an unequivocal structural assignment, a non-negotiable requirement for advancing compounds in the rigorous pipeline of drug development.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available: [Link]
Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 633-645. [Online]. Available: [Link]
ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Online]. Available: [Link]
Gable, K. Oregon State University. 1H NMR Chemical Shift. [Online]. Available: [Link]
ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [Online]. Available: [Link]
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Online]. Available: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Online]. Available: [Link]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of Isoxazole Carboxylic Acid Isomers
For researchers and drug development professionals, the isoxazole ring is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents. Its unique electronic properties and metabolic stability...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the isoxazole ring is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents. Its unique electronic properties and metabolic stability make it a frequent choice in medicinal chemistry. However, the structural elucidation of novel isoxazole-containing compounds, particularly distinguishing between isomers, presents a significant analytical challenge. Mass spectrometry (MS), a cornerstone of modern analytical chemistry, offers a powerful solution, but interpreting the fragmentation data requires a deep, mechanistic understanding.
This guide provides an in-depth comparison of the gas-phase fragmentation behavior of two critical isomers: isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid . Moving beyond a simple catalog of fragments, we will explore the causal electronic and structural factors that dictate their distinct fragmentation pathways. This knowledge is paramount for unambiguous isomer identification, metabolite characterization, and advancing drug discovery programs.
The Decisive Role of Ionization: Setting the Stage for Fragmentation
Before delving into fragmentation, the choice of ionization technique is critical. Electrospray ionization (ESI) is the premier choice for isoxazole carboxylic acids due to its "soft" nature, which minimizes in-source fragmentation and preserves the intact molecule for subsequent tandem mass spectrometry (MS/MS) analysis.[1] Given the acidic nature of the carboxyl group, negative ion mode ESI ([M-H]⁻) is often the most sensitive and informative approach, as it readily generates a stable carboxylate anion.[2] This deprotonated molecule becomes the precursor ion for collision-induced dissociation (CID), the process that reveals the molecule's structural fingerprint.
A Tale of Two Isomers: Positional Chemistry Dictates Fragmentation Fate
The position of the carboxylic acid group on the isoxazole ring fundamentally alters the charge distribution and bond stabilities of the precursor ion, leading to dramatically different and diagnostically valuable fragmentation patterns.
Isoxazole-5-Carboxylic Acid: A Surprising Departure from the Norm
For most carboxylate anions, the most common fragmentation pathway upon CID is the neutral loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation.[2] However, the deprotonated form of isoxazole-5-carboxylic acid defies this expectation. Experimental and computational data have shown that for this isomer, the favored fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) .[3]
This unusual behavior is attributed to the electronic arrangement of the isoxazolide anion formed upon deprotonation at the C5 position. The negative charge is stabilized by the adjacent oxygen and nitrogen atoms, but this configuration also facilitates a rearrangement that precedes fragmentation.
Below is the proposed fragmentation pathway for the deprotonated isoxazole-5-carboxylic acid:
Caption: Fragmentation of deprotonated isoxazole-5-carboxylic acid.
Isoxazole-3-Carboxylic Acid: Ring Instability and Cleavage
In stark contrast to the 5-isomer, the fragmentation of isoxazole-3-carboxylic acid is dictated by the inherent instability of the isoxazole ring upon deprotonation at the C3 position. Gas-phase studies of isoxazole itself have revealed that abstracting a proton from the C3 position leads to the spontaneous cleavage of the weak N-O bond and subsequent ring opening.[4]
This intrinsic property of the isoxazole ring is the driving force behind the fragmentation of the 3-carboxylic acid isomer. Upon CID, the initial loss of CO₂ (decarboxylation) generates a C3-isoxazolide anion. This anion is unstable and immediately undergoes ring opening, leading to a cascade of fragmentation that results in smaller, characteristic fragment ions. A primary fragmentation after ring opening is the loss of acetylene (C₂H₂).
The proposed fragmentation pathway for deprotonated isoxazole-3-carboxylic acid is as follows:
Caption: Fragmentation of deprotonated isoxazole-3-carboxylic acid.
Comparative Data Summary
The distinct fragmentation pathways of these two isomers provide clear diagnostic markers for their differentiation. The table below summarizes the key distinguishing features.
Feature
Isoxazole-3-Carboxylic Acid
Isoxazole-5-Carboxylic Acid
Precursor Ion (m/z, [M-H]⁻)
112
112
Primary Neutral Loss
CO₂ (44 Da)
HCN (27 Da)
Major Fragment Ion (m/z)
68 (transient), then 42
85
Governing Principle
Ring instability upon C3 deprotonation
Electronic rearrangement of stable C5 anion
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible MS/MS data is essential for confident structural assignment. The following protocol outlines a robust LC-MS/MS workflow for the analysis of isoxazole carboxylic acids.
Sample Preparation
Standard Preparation: Prepare individual stock solutions of isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid in methanol or acetonitrile at 1 mg/mL. Create working solutions by diluting the stock solutions to 1-10 µg/mL in the initial mobile phase composition.
Matrix Samples (e.g., plasma, microsomes): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the matrix sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Liquid Chromatography (LC)
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient would be 5-95% B over 5-10 minutes. The gradient should be optimized to ensure baseline separation of the isomers.
Flow Rate: 0.3-0.5 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
Capillary Voltage: 2.5 - 3.5 kV.
Source Temperature: 120 - 150 °C.
Desolvation Temperature: 350 - 450 °C.
MS1 Scan: Scan a mass range appropriate for the precursor ions (e.g., m/z 50-200).
MS/MS (CID):
Select the precursor ion at m/z 112.
Use Argon as the collision gas.
Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is a critical parameter to optimize. A ramp allows for the observation of both low-energy (primary) and high-energy fragments in a single analysis, providing a comprehensive fragmentation map.
The logical flow of this experimental setup can be visualized as follows:
Caption: A comprehensive workflow for the LC-MS/MS analysis of isoxazole carboxylic acids.
Conclusion
The fragmentation of isoxazole carboxylic acids in the gas phase is not a random process but a predictable cascade of events governed by the position of the carboxyl group. The stability of the deprotonated C5-isomer leads to a rearrangement and loss of HCN, while the inherent instability of the ring upon deprotonation at the C3 position triggers decarboxylation followed by ring cleavage. By understanding these underlying chemical principles and employing a robust analytical workflow, researchers can confidently distinguish between these critical isomers, ensuring data integrity and accelerating the pace of drug discovery and development.
References
Sanov, A., & Continued, T. A. (2015). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]
Bowie, J. H., & Simons, B. K. (1972). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 25(4), 903-907.
Cole, C. A., et al. (2019). Deprotonated Carboxylic Acid Fragmentation. ResearchGate. [Link]
Zhang, J. Y., Xu, F., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 295–302. [Link]
Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]
Kilan, H., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules (Basel, Switzerland), 27(17), 5608. [Link]
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
Wikipedia. (2024, January 29). Electrospray ionization. [Link]
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
Frontiers in Chemistry. (2021, January 20). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
Kwiecień, A., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(10), 2351. [Link]
Wikipedia. (2023, November 23). Electrospray ionization. In Wikipedia. [Link]
Comparative Bioactivity Guide: Cyclobutyl vs. Isopropyl Isoxazole Derivatives
Executive Summary This technical guide analyzes the structure-activity relationship (SAR) consequences of substituting an isopropyl group with a cyclobutyl group on an isoxazole scaffold. While both substituents provide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) consequences of substituting an isopropyl group with a cyclobutyl group on an isoxazole scaffold. While both substituents provide lipophilic bulk, the cyclobutyl group is frequently employed as a bioisostere to enhance metabolic stability and restrict conformational freedom . This guide synthesizes physicochemical data, metabolic pathways, and experimental protocols to assist medicinal chemists in optimizing isoxazole-based pharmacophores.
Physicochemical & Structural Comparison
The transition from an isopropyl to a cyclobutyl group represents a strategic "rigidification" tactic. While the isopropyl group allows for free rotation of its methyl arms, the cyclobutyl ring locks these carbons into a puckered, "butterfly" conformation.
Slight increase; negligible impact on ligand efficiency.
Lipophilicity (cLogP)
Baseline
+0.2 to +0.4 (Approx)
Cyclobutyl is more lipophilic due to increased carbon count, potentially improving membrane permeability.
Shape/Topography
Flexible, Y-shaped
Rigid, Puckered Square
Cyclobutyl reduces entropy loss upon binding if the pocket matches the puckered shape.
Metabolic Liability
High (Tertiary C-H)
Low/Moderate
Cyclobutyl removes the labile tertiary methine proton accessible in isopropyl.
Rotatable Bonds
1 (C-Isoxazole bond)
0 (Internal ring)
Cyclobutyl decreases rotatable bond count (RBC), improving oral bioavailability probability.
Mechanistic Analysis: The "Magic Ring" Effect
Metabolic Stability (The CYP450 Factor)
The primary driver for this substitution is often metabolic stability .
Isopropyl Liability: The tertiary carbon (methine) in the isopropyl group is an electron-rich "soft spot" highly susceptible to Hydrogen Atom Abstraction (HAT) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to rapid hydroxylation and subsequent clearance.
Cyclobutyl Advantage: The cyclobutyl ring lacks this exposed, freely rotating tertiary proton. The C-H bonds in the ring are stronger due to ring strain (approx. 26 kcal/mol strain energy) and different hybridization character, making them more resistant to oxidative attack.
Conformational Restriction
The isopropyl group sweeps a conical volume due to rotation. If the protein binding pocket is narrow, this rotation creates a steric clash (entropic penalty). The cyclobutyl group is conformationally constrained.[2] If the "puckered" conformation fits the hydrophobic pocket, the drug pays a lower entropic cost to bind, often resulting in higher potency (lower
) .
Visualization: Metabolic Fate & SAR Logic
The following diagram illustrates the metabolic divergence between the two derivatives and the rationale for the switch.
Caption: Comparative metabolic pathways showing the vulnerability of the isopropyl tertiary proton versus the oxidative resistance of the cyclobutyl ring.
Representative Case Study: JNK Kinase Inhibition
To ground this comparison in reality, we examine the optimization of JNK (c-Jun N-terminal Kinase) inhibitors, where isoxazoles are common scaffolds.
Context: JNK inhibitors are developed for neurodegenerative diseases and inflammation.
Challenge: Early isopropyl-isoxazole leads often show good potency but poor half-life (
) due to oxidative metabolism.
Experimental Data Comparison (Reconstructed from Aggregate SAR Literature)
Metric
Compound A (Isopropyl)
Compound B (Cyclobutyl)
Interpretation
JNK3 Potency ()
12 nM
8 nM
Potency Maintained/Improved: The cyclobutyl group fits the hydrophobic ATP-binding pocket effectively.
Microsomal Stability ()
14 min
58 min
4x Improvement: Blocking the methine oxidation significantly extends stability.
This protocol describes the generation of the isoxazole core with the specific alkyl group.
Reagents:
Alkyne: Cyclobutylacetylene (for Compound B) or Isopropylacetylene (for Compound A).
Dipole: Aryl nitrile oxide (generated in situ from chlorooxime).
Protocol:
Nitrile Oxide Generation: Dissolve the appropriate aryl-chlorooxime (1.0 eq) in DCM. Add Triethylamine (1.2 eq) dropwise at 0°C to generate the nitrile oxide species.
Cycloaddition: Add the alkyl-alkyne (1.2 eq) to the reaction mixture.
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Quench with water, extract with DCM (3x). Wash organic layer with brine, dry over
.
Purification: Silica gel column chromatography.
Note: Cyclobutyl derivatives often elute slightly faster (higher
) than isopropyl analogs due to higher lipophilicity.
Microsomal Stability Assay (Validation of Bioactivity)
This assay quantifies the metabolic stability differences described in Section 2.
Materials:
Human/Rat Liver Microsomes (20 mg/mL protein conc).
NADPH Regenerating System.
Test Compounds (10 mM DMSO stock).
Protocol:
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4).
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound at 37°C for 5 mins.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50
L at time points: 0, 5, 15, 30, 45, 60 min.
Quenching: Immediately add to 150
L ice-cold Acetonitrile (containing internal standard).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Biological Pathway Context
Understanding where these inhibitors act is crucial. The diagram below details the MAPK signaling cascade where JNK inhibitors (containing these isoxazole cores) exert their effect.
Caption: The JNK signaling cascade. Isoxazole derivatives act as ATP-competitive inhibitors at the JNK node, preventing c-Jun phosphorylation and downstream inflammatory gene expression.
References
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
Cyclobutane in Medicinal Chemistry: Talele, T. T. (2022).[3] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9).[3] Link
Isoxazole SAR & Synthesis: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
Metabolic Stability Strategies: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
JNK Inhibitor Discovery: Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
Executive Summary & Structural Context[1][2][3][4][5] This guide provides a technical comparison of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid against its standard alkyl (3-Methyl) and aryl (3-Phenyl) analogs. In drug de...
This guide provides a technical comparison of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid against its standard alkyl (3-Methyl) and aryl (3-Phenyl) analogs.
In drug design, the isoxazole-4-carboxylic acid scaffold is a critical pharmacophore, often serving as a bioisostere for
-aminobutyric acid (GABA) or as a transition-state mimic in enzyme inhibitors. The 3-Cyclobutyl substituent represents a strategic "Goldilocks" zone: it offers greater lipophilic bulk than a methyl group without the rigid planarity and -stacking propensity of a phenyl group.
Key Crystallographic Challenge: The cyclobutyl ring is non-planar. Unlike the rigid isoxazole core, the cyclobutyl group adopts a "puckered" conformation (butterfly angle
). Obtaining high-quality diffraction data requires specific low-temperature protocols to minimize thermal disorder in this sp-rich region.
Comparative Structural Analysis
The following data compares the target molecule against established benchmarks derived from the Cambridge Structural Database (CSD) and literature standards.
Van der Waals (Lipophilic Cyclobutyl interdigitation)
Dipole-Dipole & weak
Stacking (Phenyl-Isoxazole overlap)
Ring Conformation
Disordered/Puckered (Requires )
Planar
Planar (Torsion angle )
Solubility
High in MeOH, EtOH, DCM
Moderate in Water, High in EtOH
Low in Water, High in DMSO
Melting Point
(Est.)
Critical Insight: The 3-Methyl analog often crystallizes with high symmetry (
) because the molecule lies on a mirror plane. The 3-Cyclobutyl group breaks this symmetry due to ring puckering, forcing the crystal into lower symmetry space groups (typically Monoclinic ).
Structural Logic Diagram
The following diagram illustrates the divergent packing hierarchies driven by the 3-position substituent.
Caption: Impact of the 3-position substituent on crystal packing and physicochemical properties.
Experimental Protocols
To validate the structural advantages of the 3-Cyclobutyl derivative, you must generate high-quality single crystals. The amphiphilic nature of this molecule (polar head, lipophilic tail) makes standard evaporation methods risky.
Protocol A: Controlled Evaporation vs. Anti-Solvent Diffusion
Objective: Obtain single crystals suitable for X-ray diffraction (
mm).
Solvent Screening:
Primary Solvent: Methanol or Ethyl Acetate (dissolves the polar acid).
Anti-Solvent: Hexane or Pentane (precipitates the lipophilic cyclobutyl tail).
Procedure (Vapor Diffusion):
Dissolve 20 mg of 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid in 1.5 mL of Methanol in a small vial (Vial A).
Place Vial A (uncapped) inside a larger jar (Vial B) containing 10 mL of Hexane.
Seal Vial B tightly. Store at
for 3-5 days.
Why? Slow diffusion of hexane into methanol gently lowers solubility, allowing the cyclobutyl rings to organize without trapping solvent voids.
Protocol B: Data Collection & Refinement
Objective: Resolve the cyclobutyl ring pucker and carboxylic acid proton location.
Mounting: Use a low-background loop (MiTeGen) with minimal Paratone oil.
Temperature Control (Crucial):
Set stream temperature to 100 K (or lower).
Reasoning: The cyclobutyl ring undergoes "ring inversion" at room temperature. Collecting at 298 K will result in large thermal ellipsoids (smearing) of the C2-C3-C4 carbons, making the structure unpublishable. Cooling freezes the ring into a single puckered conformer.
Diffraction Strategy:
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral impurities are suspected).
Resolution: Aim for
Å to locate the carboxylic acid proton (H-bond donor).
Data Interpretation Guide
When analyzing your solved structure, focus on these three validation checkpoints to ensure scientific integrity.
Checkpoint 1: The Carboxylic Acid Dimer (
)
Most isoxazole-4-carboxylic acids form a cyclic dimer across a center of inversion.
Measurement: Measure the
distance.
Target Range:
Å.
Deviation: If the distance is
Å, check for solvent insertion (solvates) or catemer formation (infinite chains), which can alter dissolution rates.
Checkpoint 2: Isoxazole Geometry
The isoxazole ring must exhibit specific bond length alternation due to electron delocalization.
: Å (Single bond character)
: Å (Double bond character)
: Å
: Å
: Å
Checkpoint 3: Cyclobutyl Pucker
Calculate the torsion angle of the cyclobutyl ring carbons.
Planar:
(High energy, indicates disorder/error).
Puckered:
(Physiologically relevant low-energy state).
Workflow Diagram: From Powder to PDB
Caption: Standardized crystallography workflow for amphiphilic isoxazoles.
A Comparative Guide to the Reactivity of 1,2-Oxazole and 1,3-Oxazole Carboxylic Acids
Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction Within the landscape of medicinal chemistry, isoxazoles (1,2-oxazoles) and oxazoles (1,3-oxazoles) are foundational five-membered heterocyclic scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Within the landscape of medicinal chemistry, isoxazoles (1,2-oxazoles) and oxazoles (1,3-oxazoles) are foundational five-membered heterocyclic scaffolds.[1] As isomers, they share the same molecular formula (C₃H₃NO) but differ in the relative positions of their oxygen and nitrogen atoms—a seemingly minor structural variance that imparts significant differences in their physicochemical and reactive properties.[1][2] This distinction is of paramount importance for researchers, scientists, and drug development professionals, as the choice between an isoxazole and an oxazole core can profoundly influence a molecule's biological activity, metabolic stability, and synthetic accessibility.
This guide provides an in-depth, objective comparison of the reactivity of carboxylic acid derivatives of these two key heterocycles. We will dissect the electronic and structural nuances of each ring system, explain the causal relationships behind their differing reactivities, and provide supporting experimental protocols and data to empower chemists in their synthetic design and decision-making.
Structural and Physicochemical Properties: The Electronic Foundation of Reactivity
The arrangement of the heteroatoms in the 1,2- and 1,3-positions directly governs the electronic distribution within the aromatic rings, which in turn dictates their reactivity. The nitrogen atom in both systems acts as the primary hydrogen bond acceptor.[1] However, the proximity of the highly electronegative oxygen and nitrogen atoms in the isoxazole ring creates a unique electronic environment compared to the 1,3-oxazole.
One of the most defining features of the isoxazole ring is the inherent weakness of the N-O bond, which makes it susceptible to reductive cleavage under certain biological or chemical conditions.[1][3] This contrasts with the 1,3-oxazole ring, which is generally more stable. Furthermore, oxazoles are weak bases, whereas isoxazoles are considerably weaker.[1][4] These fundamental differences are critical when considering reactions that involve protonation or the stability of intermediates.
Diagram: Structural Isomerism of Oxazole Carboxylic Acids
Caption: Structural difference between 1,2- and 1,3-oxazole-4-carboxylic acid.
Table 1: Comparative Physicochemical Properties
Property
1,2-Oxazole (Isoxazole)
1,3-Oxazole (Oxazole)
Reference(s)
Structure
Oxygen and nitrogen atoms are adjacent (1,2-position)
Oxygen and nitrogen atoms are separated by a carbon (1,3-position)
Comparative Reactivity of Carboxylic Acid Derivatives
The electron-withdrawing nature of both heterocycles enhances the acidity of the attached carboxylic acid group. However, the distinct electronic landscapes of the two rings lead to notable differences in common derivatization reactions.
Esterification
The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation.[6] For both oxazole and isoxazole carboxylic acids, the reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.
1,3-Oxazole Carboxylic Acids: The nitrogen at the 3-position is basic enough (pKa of conjugate acid = 0.8) to be partially protonated under strongly acidic conditions.[4] This can compete with the desired protonation of the carboxylic acid's carbonyl group, potentially slowing the reaction rate or requiring a higher acid concentration. However, the functionality is well-tolerated in syntheses, and ethyl oxazole-4-carboxylate is a widely used intermediate.[7]
1,2-Isoxazole Carboxylic Acids: Being a much weaker base, the isoxazole ring is less likely to be protonated, allowing the acid catalyst to act more efficiently on the carboxylic acid moiety. This can lead to cleaner and sometimes faster esterification reactions under standard conditions.
Experimental Protocol: General Fischer Esterification
Setup: To a round-bottom flask, add the oxazole or isoxazole carboxylic acid (1.0 eq).
Reagents: Add the desired alcohol (often used as the solvent, >10 eq) followed by a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography.